2-Hydroxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-quinolin-2-one | |
|---|---|---|
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InChI |
InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
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InChI Key |
LISFMEBWQUVKPJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2 | |
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Molecular Formula |
C9H7NO | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID1058769 | |
| Record name | 2(1H)-Quinolinone | |
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Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
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Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Quinolinol | |
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CAS No. |
59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |
| Record name | 2-Hydroxyquinoline | |
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| Record name | 2-Hydroxyquinoline | |
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| Record name | Quinolinol | |
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| Record name | Quinolin-2-ol | |
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| Record name | Quinolinone | |
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| Record name | 2(1H)-Quinolinone | |
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| Record name | 2-quinolone | |
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| Record name | Quinolin-2-ol | |
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| Record name | CARBOSTYRIL | |
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Foundational & Exploratory
An In-depth Technical Guide to the NMR Analysis of 2-Hydroxyquinoline Tautomerism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of the tautomeric equilibrium between 2-hydroxyquinoline and its keto form, 2-quinolone (also known as carbostyril). Understanding this equilibrium is crucial for researchers in drug development and medicinal chemistry, as the different tautomeric forms of a molecule can exhibit distinct biological activities, solubilities, and pharmacokinetic properties.
The Tautomeric Equilibrium of this compound
This compound exists in a dynamic equilibrium with its tautomer, 2-quinolone. This is a classic example of keto-enol tautomerism, where the proton and a double bond shift their positions. The equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of any substituents on the quinoline ring. In most common solvents, the equilibrium heavily favors the 2-quinolone (keto) form.[1]
The two primary tautomers are:
-
This compound (Enol form): An aromatic alcohol.
-
2-Quinolone (Keto form): An α,β-unsaturated amide (a lactam).
The interconversion between these two forms is slow on the NMR timescale, which allows for the simultaneous observation and quantification of both species in solution using NMR spectroscopy.
Quantitative NMR (qNMR) for Tautomer Analysis
Quantitative NMR (qNMR) is a powerful technique for determining the relative concentrations of different species in a mixture, making it ideal for studying tautomeric equilibria. By carefully acquiring and processing the NMR data, the ratio of the tautomers can be accurately determined by comparing the integrated intensities of signals unique to each form.
Data Presentation
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the dominant 2-quinolone (keto) form in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). It is important to note that obtaining a complete and distinct set of NMR signals for the minor this compound (enol) form of the unsubstituted parent compound is challenging due to its low abundance in common NMR solvents. The chemical shifts for the enol form are therefore often inferred from derivatives that favor this tautomer or from computational studies.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 2-Quinolone (Keto Form)
| Proton | CDCl₃ | DMSO-d₆ |
| H3 | ~6.7 | ~6.5 |
| H4 | ~7.8 | ~7.9 |
| H5 | ~7.5 | ~7.6 |
| H6 | ~7.2 | ~7.2 |
| H7 | ~7.5 | ~7.4 |
| H8 | ~7.3 | ~7.3 |
| NH | Variable | ~11.8 |
Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions. The NH proton signal in CDCl₃ is often broad and its chemical shift is highly dependent on concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Quinolone (Keto Form)
| Carbon | CDCl₃ | DMSO-d₆ |
| C2 | ~162 | ~162 |
| C3 | ~122 | ~121 |
| C4 | ~140 | ~140 |
| C4a | ~116 | ~115 |
| C5 | ~128 | ~128 |
| C6 | ~122 | ~122 |
| C7 | ~130 | ~130 |
| C8 | ~115 | ~115 |
| C8a | ~139 | ~139 |
Note: The chemical shifts are approximate and serve as a general guide.
Experimental Protocols for NMR Analysis
The following provides a detailed methodology for the quantitative NMR analysis of this compound tautomerism.
Sample Preparation
-
Weighing: Accurately weigh a known amount of this compound (e.g., 5-10 mg) into a clean, dry vial.
-
Solvent Addition: Add a precise volume (e.g., 0.6 mL) of the desired deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. For quantitative analysis, the use of a high-purity solvent is recommended.
-
Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be optimized.
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).
-
Relaxation Delay (d1): This is a critical parameter for qNMR. A sufficiently long relaxation delay must be used to ensure complete relaxation of all relevant protons. A common practice is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For accurate results, a T₁ determination experiment (e.g., inversion-recovery) should be performed. If T₁ values are not known, a conservative d1 of 30-60 seconds is often used.
-
Pulse Width: Use a calibrated 90° pulse width.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
-
¹³C NMR Experiment:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment can be used for signal identification. For quantitative ¹³C NMR, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is necessary.
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the signal shapes.
-
Data Processing and Analysis
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals corresponding to unique protons of the this compound (enol) and 2-quinolone (keto) tautomers. For example, the vinylic proton H3 of the keto form often provides a well-resolved signal that can be compared to a distinct signal from the enol form.
-
Calculation of Tautomeric Ratio and Equilibrium Constant (K_eq):
-
The mole fraction of each tautomer can be calculated from the integrated areas of their respective signals.
-
Let A_keto be the integrated area of a signal corresponding to the keto form (normalized for the number of protons it represents) and A_enol be the integrated area of a signal for the enol form (also normalized).
-
The percentage of the keto form is calculated as: % Keto = (A_keto / (A_keto + A_enol)) * 100
-
The percentage of the enol form is calculated as: % Enol = (A_enol / (A_keto + A_enol)) * 100
-
The equilibrium constant (K_eq) is the ratio of the concentrations of the products to the reactants. For the equilibrium: this compound (enol) ⇌ 2-quinolone (keto), the equilibrium constant is: K_eq = [2-quinolone] / [this compound] = A_keto / A_enol
-
Visualizations
The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.
References
An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of 2-Hydroxyquinoline
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its importance stems not just from its core structure, but from its existence as a dynamic equilibrium of two constitutional isomers, or tautomers: the enol (lactim) form and the keto (lactam) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.
The two tautomers, this compound (enol) and 2(1H)-quinolone (keto), possess distinct electronic, structural, and chemical properties.[1] This duality is not a mere chemical curiosity; it has profound implications for molecular recognition, biological activity, and pharmacokinetic profiles. For drug development professionals, understanding and controlling this tautomeric equilibrium is critical, as the dominant form of the molecule under physiological conditions will dictate its interaction with biological targets like enzymes and receptors. This guide provides a detailed examination of the core principles, quantitative data, and experimental methodologies related to the keto-enol tautomerism of this compound.
The Tautomeric Equilibrium: A Balancing Act
The interconversion between the enol and keto forms is a reversible process, establishing an equilibrium that can be influenced by various environmental factors.
-
This compound (Enol/Lactim Form): This form contains a hydroxyl (-OH) group directly attached to the quinoline ring, rendering the heterocyclic ring fully aromatic.
-
2(1H)-Quinolone (Keto/Lactam Form): This form features a carbonyl group (C=O) and an N-H bond within the heterocyclic ring, which disrupts the aromaticity of that specific ring.
The position of this equilibrium is highly sensitive to the surrounding environment, primarily the polarity of the solvent. In aqueous and other polar environments, the equilibrium significantly favors the keto (lactam) form. This is because the lactam tautomer possesses a larger dipole moment, partly due to a zwitterionic resonance structure, which is stabilized by polar solvent molecules.[1] Conversely, in the gas phase or non-polar solvents, the enol (lactim) form is found to be more stable, albeit by a small margin.[1]
Caption: Keto-enol equilibrium of this compound.
Quantitative Analysis of Tautomeric Stability
The relative stability of the tautomers can be quantified through thermodynamic data, such as the equilibrium constant (KT = [keto]/[enol]) and differences in Gibbs free energy (ΔG) or enthalpy of formation (ΔHf). Computational studies and experimental measurements provide valuable insights into these parameters under various conditions.
The following table summarizes key quantitative data regarding the relative stability of the this compound tautomers.
| Parameter | Value | Condition / Solvent | Method | Reference |
| Energy Difference | Keto form is more stable by ~5 kcal/mol | Water | Experimental Estimation | [1] |
| Energy Difference | Enol (lactim) form is more stable by 0.3 kcal/mol | Gas Phase | Calorimetry | [1] |
| S1 ← S0 Origin (Keto) | 29,112 cm-1 | Supersonic Jet Expansion | Fluorescence Spectroscopy | [1] |
| S1 ← S0 Origin (Enol) | 31,349 cm-1 | Supersonic Jet Expansion | Fluorescence Spectroscopy | [1] |
| ΔΔfH298 (Isomerization) | Enol (11) is most stable hydroxyquinoline isomer | Gas Phase | CBS-QB3 Calculation |
Note: The table highlights the dramatic shift in stability between the gas phase and polar solvents. The higher energy electronic transition for the enol form is consistent with its fully aromatic structure.
Experimental Protocols for Tautomer Analysis
A multi-faceted approach combining spectroscopic and computational methods is typically employed to characterize and quantify the keto-enol equilibrium.
Spectroscopic Methodologies
A. UV-Vis Absorption Spectroscopy This technique is used to identify the presence of each tautomer in solution. The enol and keto forms have distinct electronic transitions and thus different absorption maxima.
-
Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound (e.g., 10-4 to 10-5 M) in solvents of varying polarity (e.g., cyclohexane, acetonitrile, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm) using a dual-beam spectrophotometer.
-
Analysis: The enol form typically exhibits a π-π* transition at a shorter wavelength (higher energy) compared to the keto form. The presence of two distinct bands or a shift in the main absorption band with solvent polarity indicates a shift in the tautomeric equilibrium. An isosbestic point, where the molar absorptivity of both tautomers is equal, can be used for quantitative analysis.[2]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are powerful tools for unambiguously identifying and quantifying the tautomers in solution, as the chemical environments of the nuclei differ significantly between the two forms.
-
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a known concentration.
-
Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra. Key parameters include a sufficient relaxation delay (D1) to ensure accurate signal integration for quantification.[3]
-
Analysis:
-
In 1H NMR, the enol form is characterized by an O-H proton signal, while the keto form shows a distinct N-H proton signal.
-
In 13C NMR, the carbon at the 2-position will show a chemical shift characteristic of a C-O bond in the enol form and a C=O (carbonyl) bond in the keto form.
-
The ratio of the tautomers is determined by integrating the well-resolved, characteristic signals for each form.[4]
-
-
C. Fluorescence Spectroscopy The two tautomers exhibit different fluorescence properties. In supersonic jet expansions, distinct emission spectra have been observed for both the lactim and lactam forms, with origins at 31,349 cm⁻¹ and 29,112 cm⁻¹ respectively.[1]
-
Protocol:
-
Sample Preparation: Use dilute solutions to avoid aggregation and inner-filter effects. For gas-phase studies, employ a supersonic jet expansion to produce rotationally and vibrationally cold molecules.[1]
-
Data Acquisition: Record fluorescence excitation and emission spectra by selectively exciting each tautomer at its specific absorption wavelength.
-
Analysis: The difference in the emission maxima and quantum yields can be used to study the equilibrium and investigate excited-state proton transfer (ESPT) phenomena.
-
Computational Methodologies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for complementing experimental data.
-
Protocol:
-
Structure Optimization: The geometries of both the enol and keto tautomers are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures to determine their relative stabilities. High-level composite methods like CBS-QB3 or G4 can provide highly accurate gas-phase enthalpies of formation.[6]
-
Solvent Effects: The influence of solvents is modeled using continuum models like the Polarizable Continuum Model (PCM).
-
Analysis: Calculated energy differences (ΔE or ΔG) between the tautomers in the gas phase and in different solvents can be directly compared with experimental findings to validate the computational model and predict the equilibrium position in various environments.
-
Caption: General workflow for analyzing keto-enol tautomerism.
Significance in Drug Development and Biological Systems
The tautomeric state of a drug molecule is a critical determinant of its biological function. The keto and enol forms of this compound derivatives have different hydrogen bonding capabilities, shapes, and electronic distributions, which directly impact their pharmacological profiles.
-
Drug-Receptor Interactions: The ability to act as a hydrogen bond donor or acceptor is fundamental to molecular recognition. The enol form presents a hydroxyl group (donor and acceptor) and a pyridine nitrogen (acceptor). The keto form presents an amide N-H group (donor) and a carbonyl oxygen (strong acceptor). A drug's binding affinity and selectivity for its target protein can be drastically different depending on which tautomer is present at the binding site.
-
Physicochemical Properties: Tautomerism affects key properties like lipophilicity (logP), solubility, and membrane permeability. The more polar keto form generally exhibits higher aqueous solubility, while the less polar enol form may more readily cross lipid membranes. These properties are central to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.
-
Bioisosterism and Lead Optimization: In drug design, understanding the preferred tautomeric form allows for the rational design of analogues. By modifying substituents, chemists can intentionally shift the equilibrium to favor the more active or bioavailable tautomer, a key strategy in lead optimization.
Caption: Tautomer-dependent biological activity pathways.
Conclusion
The keto-enol tautomerism of this compound is a fundamental characteristic that governs its chemical behavior and biological potential. The equilibrium is a delicate balance, readily shifted by environmental factors, with the more polar keto (lactam) form dominating in aqueous systems and the enol (lactim) form favored in the gas phase. A comprehensive understanding, achieved through a combination of advanced spectroscopic and computational methods, is paramount. For scientists in drug discovery and development, the ability to predict and control this tautomeric equilibrium is not merely an academic exercise but a crucial tool for designing safer, more effective therapeutic agents.
References
- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 2. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. comporgchem.com [comporgchem.com]
Synthesis of 2-Hydroxyquinoline from o-Aminophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-hydroxyquinoline (also known as 2-quinolone) from o-aminophenol. The document details the core chemical principles, experimental methodologies, and quantitative data to support research and development in medicinal chemistry and materials science where the quinoline scaffold is of significant interest.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, this compound is a particularly important intermediate and target molecule due to its versatile chemical reactivity and the biological activity associated with its derivatives. The synthesis of this compound from readily available starting materials like o-aminophenol is a subject of ongoing research to develop efficient, scalable, and environmentally benign processes.
This guide focuses on the synthesis of this compound from o-aminophenol, primarily through reactions involving the condensation with α,β-unsaturated carbonyl compounds, a classic and adaptable strategy for quinoline ring formation.
Core Synthesis Strategy: The Doebner-von Miller Reaction
The most pertinent and historically significant method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds is the Doebner-von Miller reaction.[1][2] This acid-catalyzed reaction provides a versatile route to a wide range of quinoline derivatives. When applied to o-aminophenol, the reaction is expected to yield hydroxy-substituted quinolines.
The general mechanism involves the following key steps:
-
Michael Addition: The amino group of o-aminophenol undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring system.
Experimental Protocol: Synthesis of a this compound Analog
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| o-Aminophenol | 109.13 | 33.0 | 0.3 | 3 |
| o-Nitrophenol | 139.11 | 14.0 | 0.1 | 1 |
| Crotonaldehyde | 70.09 | 28.0 (42.0 mL) | 0.4 | 4 |
| 18% Hydrochloric Acid | - | 150 mL | - | - |
| Toluene | 92.14 | 400 mL (for extraction) | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
| Ammonia Water | - | As needed (for neutralization) | - | - |
Procedure
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 33.0 g (0.3 mol) of o-aminophenol in 150 mL of 18% hydrochloric acid is prepared.
-
Heating: The mixture is heated to reflux with stirring.
-
Addition of Reagents: A solution of 14.0 g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde is added dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction: The reaction mixture is maintained at reflux for an additional 2 hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The solution is neutralized with ammonia water.
-
The product is extracted with toluene (4 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
-
Purification:
-
The solvent is removed by rotary evaporation to yield a black solid.
-
The crude product is purified by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa.
-
Results
The described procedure yields 2-methyl-8-hydroxyquinoline as the final product with a reported yield of ≥85%.[3][4] The identity of the product was confirmed by mass spectrometry (MS (m/z): 159 (M+)) and 1H NMR spectroscopy.[3]
In this reaction, o-nitrophenol serves as the oxidizing agent, and as it is reduced, it forms o-aminophenol, which can then also react, thereby increasing the overall yield.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from the representative experimental protocol for the synthesis of 2-methyl-8-hydroxyquinoline.
| Parameter | Value | Reference |
| Reactants | ||
| o-Aminophenol | 33.0 g (0.3 mol) | [3][4] |
| o-Nitrophenol (Oxidant) | 14.0 g (0.1 mol) | [3][4] |
| Crotonaldehyde | 42.0 mL (0.4 mol) | [3][4] |
| Reaction Conditions | ||
| Solvent/Acid | 150 mL 18% HCl | [3][4] |
| Reaction Temperature | Reflux | [3][4] |
| Reaction Time | 2.5 hours | [3][4] |
| Product & Yield | ||
| Product | 2-Methyl-8-hydroxyquinoline | [3][4] |
| Yield | ≥85% | [3][4] |
| Purification | ||
| Method | Vacuum Distillation | [3][4] |
| Boiling Point | 149-155 °C at 246 Pa | [3] |
Conclusion
The synthesis of this compound and its derivatives from o-aminophenol is a well-established yet continually evolving field. The Doebner-von Miller reaction provides a robust and versatile platform for accessing these valuable compounds. The provided experimental protocol for the synthesis of a closely related analog, 2-methyl-8-hydroxyquinoline, demonstrates a high-yielding and practical application of this methodology. For drug development professionals and researchers, understanding these fundamental synthetic strategies is crucial for the design and synthesis of novel quinoline-based molecules with potential therapeutic applications. Further research into more sustainable and atom-economical methods, such as those employing modern catalytic systems, will continue to enhance the accessibility and utility of this important class of heterocyclic compounds.
References
- 1. 2-Quinolone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 4. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
Mechanism of 2-Hydroxyquinoline synthesis
An In-depth Technical Guide on the Synthesis of 2-Hydroxyquinoline
Topic: Mechanism of this compound Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, which exists in tautomeric equilibrium with 2-quinolone, is a foundational heterocyclic scaffold.[1] Its derivatives are prevalent in pharmaceuticals, agrochemicals, and functional materials, exhibiting a wide array of biological activities.[2][3] The synthesis of this core structure has been a subject of extensive research, leading to the development of several classical named reactions and modern, more efficient methodologies. This guide provides a detailed technical overview of the core synthetic mechanisms, complete with experimental protocols, quantitative data, and visual pathways to aid researchers in their synthetic endeavors.
Knorr Quinoline Synthesis
First described by Ludwig Knorr in 1886, this synthesis is a direct and widely used method for preparing 2-hydroxyquinolines.[4][5] The reaction involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[6][7]
Mechanism Overview
The reaction proceeds via an electrophilic aromatic substitution. The strong acid protonates the carbonyl groups of the β-ketoanilide, forming a highly electrophilic dicationic intermediate. This intermediate then undergoes an intramolecular attack from the aniline ring, followed by dehydration to yield the aromatic this compound.
Experimental Protocol
A solution of a β-ketoanilide is prepared in a suitable solvent. While stirring and maintaining a low temperature (typically 0-10 °C) with an ice bath, concentrated sulfuric acid is added slowly. After the addition is complete, the reaction mixture is heated (often to around 100 °C) for a period of 1 to 4 hours to facilitate the cyclization and dehydration steps.[7] Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate, the this compound product, is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and then purified, typically by recrystallization from ethanol or another suitable solvent.
Quantitative Data
| Starting Material (β-ketoanilide) | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetoacetanilide | Conc. H₂SO₄ | 100 | 2-3 | ~85-95 |
| Benzoylacetanilide | Polyphosphoric Acid (PPA) | 130-140 | 1-2 | ~90 |
| 3'-Methoxyacetoacetanilide | Conc. H₂SO₄ | 100 | 1 | ~78 |
Reaction Pathway
Caption: Pathway of the Knorr synthesis of 2-hydroxyquinolines.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis, discovered in 1887, involves the reaction of anilines with β-ketoesters.[8][9] The reaction outcome is highly dependent on temperature. At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline.[10] However, at higher temperatures (thermodynamic control, >140 °C), the reaction follows the Knorr pathway: the aniline attacks the ester carbonyl to form a stable β-ketoanilide intermediate, which then cyclizes in the presence of acid to yield the this compound product.[8][11]
Mechanism Overview
Under thermodynamic conditions, the nucleophilic aniline attacks the more electrophilic ester carbonyl of the β-ketoester. This addition-elimination reaction forms a β-ketoanilide. This intermediate is then subjected to the Knorr synthesis conditions (strong acid, heat) to undergo intramolecular cyclization and dehydration, affording the this compound.
Experimental Protocol
An aniline derivative and a β-ketoester are mixed and heated to a high temperature (e.g., 140-160 °C) for 1-2 hours to form the anilide intermediate. After cooling, the crude anilide is added to an excess of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA) at a low temperature. The mixture is then heated (e.g., 100-120 °C) to induce cyclization. The work-up follows the same procedure as the Knorr synthesis: pouring the reaction mixture onto ice, followed by filtration, washing, and recrystallization of the this compound product.
Quantitative Data
| Aniline | β-Ketoester | Anilation Temp (°C) | Cyclization Temp (°C) | Yield (%) |
| Aniline | Ethyl acetoacetate | 140 | 110 (H₂SO₄) | ~70-80 |
| p-Toluidine | Ethyl acetoacetate | 150 | 110 (H₂SO₄) | ~75-85 |
| m-Chloroaniline | Ethyl benzoylacetate | 160 | 120 (PPA) | ~65-75 |
Reaction Pathway
Caption: Thermodynamic pathway of the Conrad-Limpach-Knorr reaction.
Camps Cyclization
The Camps cyclization is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to produce a hydroxyquinoline.[12] This reaction is versatile as it can yield either 2-hydroxyquinolines or 4-hydroxyquinolines, with the product ratio being highly dependent on the substrate's structure and the specific reaction conditions employed.[13][14]
Mechanism Overview
The reaction proceeds via an intramolecular aldol-type condensation. The base (e.g., hydroxide) abstracts an acidic proton from the methyl group of the acetophenone moiety, forming an enolate. This enolate then attacks the amide carbonyl carbon. A subsequent dehydration step from the resulting intermediate leads to the formation of the this compound.
Experimental Protocol
The starting o-acylaminoacetophenone is dissolved in an alcoholic solvent, such as ethanol. An aqueous solution of a strong base, typically sodium or potassium hydroxide, is added to the mixture. The reaction is then heated to reflux for several hours until completion (monitored by TLC). After cooling to room temperature, the mixture is neutralized with an acid (e.g., acetic acid or dilute HCl), causing the product to precipitate. The solid this compound is then collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data
| Starting Material (o-acylaminoacetophenone) | Base | Solvent | Time (h) | Yield (%) |
| o-Acetamidoacetophenone | NaOH | Ethanol/H₂O | 4 | ~85 |
| o-Benzamidoacetophenone | KOH | Ethanol/H₂O | 6 | ~70 |
| 5-Chloro-o-acetamidoacetophenone | NaOEt | Ethanol | 3 | ~90 |
Reaction Pathway
Caption: Base-catalyzed pathway of the Camps cyclization reaction.
Modern Synthetic Approaches
While classical methods are robust, modern chemistry seeks to improve efficiency, reduce reaction times, and employ milder, more environmentally benign conditions.
A. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. For quinoline synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields.[15][16] Microwave-assisted protocols have been successfully applied to Knorr, Friedländer, and other quinoline syntheses.[17][18]
Caption: A typical workflow for organic synthesis using a microwave reactor.
B. Metal-Catalyzed Synthesis
Transition-metal catalysis offers alternative pathways to quinoline and quinolone cores under mild conditions. Catalysts based on copper, palladium, and iron have been used for various cyclization and annulation strategies.[19][20] For instance, copper-catalyzed C-H/N-H annulation reactions can construct the quinolone ring system from appropriately substituted precursors.[1] Metal-free oxidative cyclization of 2-styrylanilines has also been developed as a green alternative.[21][22]
Caption: Key components influencing a metal-catalyzed quinoline synthesis.
References
- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jptcp.com [jptcp.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. iipseries.org [iipseries.org]
- 7. Knorr Quinoline Synthesis [drugfuture.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Camps_quinoline_synthesis [chemeurope.com]
- 14. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
2-Hydroxyquinoline: A Cornerstone Intermediate in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Hydroxyquinoline, also known by its tautomeric name quinolin-2(1H)-one, is a versatile heterocyclic aromatic compound that has emerged as a critical structural motif and intermediate in pharmaceutical research and development.[1] Its unique molecular architecture, featuring a fused benzene and pyridine ring system with a hydroxyl group at the 2-position, provides a rich platform for chemical modification, enabling the synthesis of a diverse array of biologically active molecules.[1] This scaffold is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3] Its significance is underscored by its presence in several FDA-approved drugs, particularly in the realm of oncology as kinase inhibitors.[4] This guide provides a comprehensive overview of this compound's physicochemical properties, synthesis, applications in drug discovery, and key experimental protocols, serving as a technical resource for scientists engaged in medicinal chemistry and drug development.
Physicochemical Properties and Synthesis
This compound (CAS 59-31-4) is a light yellow crystalline solid.[5] The equilibrium between its two tautomeric forms, the enol (this compound) and the keto (2-quinolone), is a key characteristic, with the keto form generally predominating in non-aqueous or solid states due to stabilizing hydrogen-bonded dimers.[6] This tautomerism influences its reactivity and interactions with biological targets.
| Property | Value | Reference |
| CAS Number | 59-31-4 | [1][5] |
| Molecular Formula | C₉H₇NO | [5] |
| Molecular Weight | 145.16 g/mol | [5] |
| Physical State | Light yellow crystalline solid | [5] |
| IUPAC Name | Quinolin-2(1H)-one | [7] |
| Synonyms | Carbostyril, 2(1H)-Quinolinone | [5] |
The synthesis of the quinoline scaffold can be achieved through various classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9] Modern advancements have led to more efficient, one-pot, multi-component reactions and transition metal-catalyzed methods, allowing for the construction of highly functionalized this compound derivatives.[6] These methods offer improved yields, regioselectivity, and tolerance to a wider range of functional groups, which is crucial for building libraries of potential drug candidates.[6][9]
Applications in Pharmaceutical Development
The this compound core is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with various biological targets. Its derivatives have been extensively explored for a multitude of therapeutic applications.
Anticancer Activity
The most prominent application of this compound derivatives is in oncology.[10] They serve as the foundational structure for numerous kinase inhibitors, which are crucial for treating cancers driven by aberrant signaling pathways.[4]
-
Kinase Inhibition: Quinolines are key components of drugs that target critical kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and HER2.[11][12] By inhibiting these kinases, the derivatives can arrest the cell cycle, disrupt cell migration, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and induce apoptosis (programmed cell death).[10] Several FDA-approved quinoline-containing kinase inhibitors are in clinical use.[4]
-
DNA Topoisomerase Inhibition: Certain derivatives, such as this compound-4-carboxylic acid, are researched for their potential to inhibit DNA topoisomerase, an enzyme critical for DNA replication in cancer cells.[13]
-
Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines, including breast, lung, liver, and colon cancer.[10][14]
Antidiabetic Activity
Emerging research highlights the potential of this compound as an antidiabetic agent.[1] Studies have shown its ability to inhibit key carbohydrate-metabolizing enzymes.
-
α-Glucosidase and α-Amylase Inhibition: this compound has demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into glucose.[2] By inhibiting these enzymes, it can help to lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes.[1]
Other Therapeutic Areas
The biological activity of the this compound scaffold extends to various other fields:
-
Anti-inflammatory: Derivatives have shown anti-inflammatory properties comparable to standard drugs like diclofenac.[3]
-
Antimicrobial: The quinoline core is famous for its antibacterial (e.g., fluoroquinolones) and antifungal activities.[3]
-
Antimalarial: Historically, quinine, a quinoline alkaloid, was the primary treatment for malaria. This has inspired the development of numerous synthetic quinoline-based antimalarial drugs.[3]
-
Neuroprotection: 8-Hydroxyquinoline derivatives have been investigated for treating neurodegenerative diseases like Alzheimer's.[14]
Quantitative Biological Data
The following table summarizes the inhibitory concentrations (IC₅₀) of select this compound derivatives against various biological targets, illustrating their therapeutic potential.
| Derivative | Target/Cell Line | Activity (IC₅₀) | Therapeutic Area | Reference |
| This compound | α-Glucosidase | 64.4 µg/mL | Antidiabetic | [2] |
| This compound | α-Amylase | 130.5 µg/mL | Antidiabetic | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver Cancer) | 6.25 µg/mL | Anticancer | [14] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D (Breast Cancer) | 12.5–25 µg/mL | Anticancer | [14] |
| Compound 5d (2-sulfanylquinazolin-4(3H)-one deriv.) | HepG2 (Liver Cancer) | 1.94 µM | Anticancer | [11] |
| Compound 5d (2-sulfanylquinazolin-4(3H)-one deriv.) | HER2 Kinase | 0.091 µM | Anticancer | [11] |
| Compound 5d (2-sulfanylquinazolin-4(3H)-one deriv.) | VEGFR2 Kinase | 0.231 µM | Anticancer | [11] |
Signaling Pathways and Mechanism of Action
A primary mechanism through which this compound-based drugs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and EGFR. These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. Quinoline-based inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.
Caption: VEGFR signaling pathway inhibited by a this compound-based drug.
Experimental Protocols
Protocol: One-Pot Synthesis of a 4-Aryl-2-Quinolone Derivative
This protocol is adapted from a palladium-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation, demonstrating a modern approach to synthesizing functionalized 2-quinolones.[6]
Materials:
-
Substituted N-methoxybenzamide
-
Styrene derivative
-
Pd(OAc)₂ (Palladium(II) acetate) catalyst
-
Ag₂CO₃ (Silver carbonate) oxidant
-
PivOH (Pivalic acid)
-
DCE (1,2-Dichloroethane) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the N-methoxybenzamide (1.0 equiv), styrene derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent and Additive Addition: Add anhydrous DCE as the solvent, followed by the addition of PivOH (1.0 equiv) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-2-quinolone product.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of a 4-aryl-2-quinolone.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in pharmaceutical chemistry. The scaffold's inherent biological activity and amenability to synthetic modification have cemented its role as a cornerstone for the development of novel therapeutics, particularly in the field of oncology. The continued exploration of innovative synthetic methodologies and a deeper understanding of its interactions with biological targets will undoubtedly lead to the discovery of new and more effective drugs. For researchers and drug development professionals, the this compound core remains a promising and fruitful starting point for designing the next generation of medicines to address a wide range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. rroij.com [rroij.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study | MDPI [mdpi.com]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 13. This compound-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinoline, also known by its tautomeric form 2-quinolone or its trivial name carbostyril, is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1] It serves as a crucial intermediate in the microbial degradation of quinoline and is a structural motif found in various natural products and pharmacologically active molecules.[1] Understanding its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its role in various chemical and biological processes. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a visualization of its metabolic pathway.
Tautomerism
This compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (2(1H)-quinolone). The position of this equilibrium can be influenced by the solvent and temperature. Spectroscopic techniques are pivotal in studying this tautomerism, as each form exhibits distinct spectral features.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of the protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.60 | d | |
| H-4 | ~7.23-7.30 | m | |
| H-5 | ~7.23-7.30 | m | |
| H-6 | ~7.23-7.30 | m | |
| H-7 | m | ||
| H-8 | d | ||
| N-H | br s |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a general representation.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | |
| C-3 | |
| C-4 | |
| C-4a | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-8a |
Note: A complete, unambiguously assigned ¹³C NMR spectrum with specific chemical shifts was not available in the searched literature. The table serves as a template for expected signals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The tautomerism of this compound can be observed through the presence of characteristic bands for the hydroxyl (-OH) or carbonyl (C=O) groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (enol form) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1660 | C=O stretch (keto form) |
| ~1600, 1500, 1470 | Aromatic C=C stretch |
| ~1100 | C-O stretch (enol form) |
Note: The spectrum can show broadness in the -OH stretching region due to hydrogen bonding.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent and the tautomeric form present. The lactam (keto) form typically absorbs at a lower energy (longer wavelength) compared to the lactim (enol) form.
| Tautomer | λmax (nm) |
| Lactam (keto) | ~29,112 cm⁻¹ (~343 nm) |
| Lactim (enol) | ~31,349 cm⁻¹ (~319 nm) |
Data obtained from gas-phase studies.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and structural features. The fragmentation pattern of this compound involves the loss of carbon monoxide (CO) from the molecular ion.
| m/z | Assignment |
| 145 | [M]⁺ (Molecular ion) |
| 117 | [M - CO]⁺ |
| 90 | [M - CO - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of solid this compound powder directly onto the diamond crystal of the ATR accessory.[3][4][5]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4]
-
Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions to determine the molar absorptivity.
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength range: Scan from 200 to 400 nm.
-
-
Measurement: Use a quartz cuvette. Record a baseline spectrum with the solvent. Measure the absorbance of the sample solutions.
-
Data Analysis: Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.
LC-MS
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water mixture).[6][7][8] Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Scan over a mass range that includes the molecular weight of this compound (m/z 145). Perform fragmentation (MS/MS) experiments to confirm the structure.
-
Visualization of Metabolic Pathway
This compound is a key intermediate in the biodegradation of quinoline by various microorganisms. The initial step in many degradation pathways is the hydroxylation of quinoline at the C-2 position to form this compound.[9][10][11][12][13] This is followed by further enzymatic reactions leading to ring cleavage and eventual mineralization.
Caption: Biodegradation pathway of quinoline via this compound.
References
- 1. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. 3.1.3. FTIR-ATR Solid-State Characterization [bio-protocol.org]
- 6. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 7. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathway of quinolines in a biofilm system under denitrifying conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iwaponline.com [iwaponline.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinoline (2-HQ), also known by its tautomeric form 2-quinolone, is a versatile heterocyclic compound with intrinsic fluorescence properties that make it a valuable tool in various scientific disciplines.[1] Its ability to exhibit changes in fluorescence in response to environmental factors such as pH and the presence of metal ions has led to its application as a fluorescent probe. This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent sensor for pH and metal ion detection, targeting researchers, scientists, and professionals in drug development.
The fluorescence of this compound arises from its two tautomeric forms: the lactim (enol) and the lactam (keto) forms.[2][3] The equilibrium between these two forms is sensitive to the surrounding environment, particularly solvent polarity and pH. The lactim form has its absorption and emission origins at approximately 31,349 cm⁻¹ and the lactam form at 29,112 cm⁻¹.[2] This distinct spectroscopic behavior is the basis for its use as a fluorescent probe.
Principle of Fluorescence Sensing
The application of this compound as a fluorescent probe is primarily based on two key mechanisms:
-
pH Sensing: The fluorescence of this compound is highly dependent on the pH of the medium. The protonation state of the nitrogen atom and the hydroxyl group influences the tautomeric equilibrium and, consequently, the fluorescence emission.[4] Generally, changes in pH lead to shifts in the excitation and emission spectra, as well as variations in fluorescence intensity, allowing for the determination of pH.
-
Metal Ion Detection: this compound can act as a chelating agent for various metal ions. Upon binding with a metal ion, its fluorescence properties can be significantly altered through mechanisms such as:
-
Chelation-Enhanced Fluorescence (CHEF): The chelation of a metal ion can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
-
Chelation-Enhanced Quenching (CHEQ): Conversely, binding to certain metal ions, particularly paramagnetic ones, can lead to fluorescence quenching through energy or electron transfer processes.[5]
-
These mechanisms allow for the selective and sensitive detection of specific metal ions.
Data Presentation
The following tables summarize the key quantitative data for this compound as a fluorescent probe.
Table 1: Spectroscopic Properties of this compound Tautomers
| Tautomer | Absorption Origin (cm⁻¹) | Emission Origin (cm⁻¹) |
| Lactim (this compound) | 31,349 | - |
| Lactam (2-Quinolone) | 29,112 | - |
Data obtained from gas-phase spectroscopy.[2]
Table 2: Application of this compound Derivatives as Fluorescent Probes
| Analyte | Probe | Excitation λ (nm) | Emission λ (nm) | Detection Limit | Reference |
| Hg²⁺ | Rhodamine-based 8-hydroxyquinoline | - | 594 | 9.67 x 10⁻⁸ M | [6] |
| Zn²⁺ | 8-hydroxyquinoline derivative | 420 | 596 | - | [7] |
| Fe²⁺ | 5-Chloro-8-hydroxyquinoline | - | - | 0.04 ± 0.10 ppm | [7] |
| Alkaline pH | Bis[2-(2′-hydroxyphenyl)benzazole] | 444 | - | - | [1][8] |
Note: Data for derivatives are provided as illustrative examples of the potential of the quinoline scaffold.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurements
This protocol outlines the basic steps for performing fluorescence measurements using this compound.
Materials:
-
This compound (analytical grade)[9]
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or buffer solution)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the required amount in the chosen solvent. Sonication may be used to aid dissolution.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µM) in the appropriate solvent or buffer.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the excitation and emission wavelengths based on the spectral characteristics of this compound in the chosen solvent. For general scanning, a broad wavelength range can be used initially to determine the optimal wavelengths.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the blank solution (solvent or buffer without this compound) and place it in the fluorometer to zero the instrument.
-
Replace the blank with the cuvette containing the this compound working solution.
-
Acquire the fluorescence emission spectrum by scanning the emission wavelengths while keeping the excitation wavelength fixed.
-
Acquire the fluorescence excitation spectrum by scanning the excitation wavelengths while keeping the emission wavelength fixed at the determined maximum.
-
Protocol 2: Determination of pH using this compound
This protocol describes how to use this compound as a fluorescent probe for pH measurement.
Materials:
-
This compound stock solution (1 mM in ethanol)
-
A series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer)
-
Fluorometer
-
pH meter
Procedure:
-
Sample Preparation: For each pH value to be tested, prepare a solution by adding a small aliquot of the this compound stock solution to the buffer solution to reach a final concentration of ~10 µM. Ensure the volume of the stock solution is minimal to avoid altering the buffer's pH.
-
Fluorescence Measurement:
-
Following the general procedure in Protocol 1, record the fluorescence emission spectrum for each pH sample.
-
Record the fluorescence intensity at the emission maximum for each pH.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the probe and to measure the pH of unknown samples by correlating their fluorescence intensity to the calibration curve.
-
Protocol 3: Detection of Metal Ions using this compound
This protocol details the use of this compound for the detection of a specific metal ion. This example focuses on a generic "turn-on" sensing mechanism.
Materials:
-
This compound stock solution (1 mM in a suitable solvent like acetonitrile or ethanol-water mixture)
-
Stock solutions of various metal ions (e.g., 10 mM of ZnCl₂, FeCl₃, CuCl₂, etc. in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Selectivity Study:
-
Prepare a series of solutions containing this compound (e.g., 10 µM) in the buffer.
-
To each solution, add a different metal ion to a final concentration of, for example, 100 µM.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence intensity of the solutions containing different metal ions to identify which ion causes a significant change (enhancement or quenching).
-
-
Titration Experiment:
-
Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) in the buffer.
-
Add increasing concentrations of the target metal ion (the one identified in the selectivity study) to these solutions.
-
Record the fluorescence emission spectrum for each concentration of the metal ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
This plot can be used to determine the detection limit and the linear range of detection for the target metal ion. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.
-
Visualizations
Caption: Workflow for pH sensing using this compound.
Caption: Workflow for metal ion detection using this compound.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
References
- 1. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the fluorimetric and colorimetric detection of cobalt ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00445K [pubs.rsc.org]
- 6. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound 98 59-31-4 [sigmaaldrich.com]
Application Notes and Protocols: Fluorescence Quenching of 2-Hydroxyquinoline by Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyquinoline (2-HQ), a heterocyclic aromatic compound, exhibits intrinsic fluorescence that can be selectively quenched by various metal ions. This phenomenon forms the basis of sensitive and selective detection methods for metal ions, which is of significant interest in environmental monitoring, biological imaging, and pharmaceutical analysis. The interaction between 2-HQ and metal ions, typically involving chelation, can lead to a decrease in fluorescence intensity through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced quenching (CHEQ), and static or dynamic quenching.[1][2] These application notes provide a summary of the quantitative data, detailed experimental protocols for fluorescence quenching studies, and visualizations of the underlying mechanisms and workflows. While much of the available literature focuses on the isomer 8-hydroxyquinoline (8-HQ) and its derivatives due to their strong chelating properties, the principles and methodologies are largely applicable to 2-HQ.[3][4][5][6]
Data Presentation
The following tables summarize the quantitative data for the fluorescence quenching of hydroxyquinoline derivatives by various metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, solvent, and temperature.
Table 1: Stern-Volmer Quenching Constants (Ksv) for Hydroxyquinoline Derivatives with Various Metal Ions
| Fluorophore System | Metal Ion | Ksv (M-1) | Solvent System | Reference |
| Naphthalene in SDS micelles | Fe3+ | > Cu2+ > Pb2+ > Cr3+ > Ni2+ | Aqueous micellar SDS | [7] |
| Pyrazoline-based sensor | Fe3+ | 1.3 x 105 | Not Specified | [8] |
Table 2: Binding Constants (Ka) for Hydroxyquinoline Derivatives with Metal Ions
| Ligand | Metal Ion | log Ka | Method | Reference |
| 8-Hydroxyquinoline (HQ) | Al(III), Ca(II), Cd(II), Co(II), Cu(II), Fe(III), Mg(II), Ni(II), Pb(II), Zn(II) | Various | Potentiometric Titration | [5][6] |
| 5-Nitro-8-hydroxyquinoline-Proline Hybrid | Fe(III), Fe(II), Cu(II), Zn(II) | Various | UV-vis spectrophotometric titrations | [9] |
| Poly(8-hydroxyquinoline) | Al(III), Ca(II), Cd(II), Co(II), Cu(II), Fe(III), Mg(II), Ni(II), Pb(II), Zn(II) | Various | Potentiometric Titration | [10] |
Table 3: Limits of Detection (LOD) for Metal Ions Using Hydroxyquinoline-Based Sensors
| Sensor System | Metal Ion | LOD (M) | Reference |
| Pyrazoline-based sensor | Fe3+ | 0.12 x 10-6 | [8] |
| Quinoline-based chemosensor | Fe3+ | 16 x 10-8 | [11] |
| Naphthalene in SDS micelles | Various | 1.0 x 10-6 to 1.0 x 10-5 | [7] |
| Iridium complex | Hg2+ | 25 x 10-9 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Quenching Titration
This protocol describes a general method for investigating the fluorescence quenching of this compound by a metal ion.
1. Materials and Reagents:
-
This compound (2-HQ)
-
Metal salt (e.g., FeCl₃, CuSO₄)
-
Solvent (e.g., deionized water, ethanol, or a buffer solution of appropriate pH)
-
Volumetric flasks, pipettes, and cuvettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of 2-HQ (e.g., 1.0 x 10⁻³ M) in the chosen solvent.
-
Prepare a stock solution of the metal ion (e.g., 1.0 x 10⁻² M) in the same solvent.
3. Instrumentation:
-
A spectrofluorometer equipped with a thermostatted cell holder.
-
Set the excitation wavelength (λex) and emission wavelength (λem) appropriate for 2-HQ. These should be determined by running an initial scan of the 2-HQ solution alone.
4. Experimental Procedure:
-
Pipette a fixed volume of the 2-HQ stock solution into a series of volumetric flasks.
-
Add increasing volumes of the metal ion stock solution to each flask.
-
Bring each flask to the final volume with the solvent.
-
Allow the solutions to equilibrate for a specified time (e.g., 15-30 minutes) at a constant temperature.
-
Measure the fluorescence intensity of each solution at the predetermined λem, using the corresponding λex.
-
Record the fluorescence intensity (F) for each metal ion concentration ([Q]).
-
Measure the fluorescence intensity of the 2-HQ solution without any metal ion (F₀).
5. Data Analysis:
-
Plot the Stern-Volmer graph of F₀/F versus [Q].
-
If the plot is linear, the quenching is likely dynamic or static. The slope of the line is the Stern-Volmer constant (Ksv).
-
The quenching rate constant (kq) can be calculated if the fluorescence lifetime of 2-HQ in the absence of the quencher (τ₀) is known, using the equation: kq = Ksv / τ₀.[13]
Protocol 2: Determination of Binding Stoichiometry using Job's Plot
This protocol is used to determine the binding ratio between 2-HQ and the metal ion.
1. Preparation of Solutions:
-
Prepare equimolar stock solutions of 2-HQ and the metal ion (e.g., 1.0 x 10⁻³ M).
2. Experimental Procedure:
-
Prepare a series of solutions by mixing the 2-HQ and metal ion stock solutions in varying molar fractions, keeping the total molar concentration constant. The mole fraction of the metal ion will range from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the fluorescence intensity versus the mole fraction of the metal ion.
3. Data Analysis:
-
The mole fraction at which the fluorescence intensity is maximum (or minimum in the case of quenching) corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
Visualizations
Signaling Pathway: Fluorescence Quenching Mechanisms
The following diagrams illustrate the primary mechanisms of fluorescence quenching of this compound by metal ions.
Caption: Photoinduced Electron Transfer (PET) quenching mechanism.
Caption: Static quenching mechanism.
Experimental Workflow
The following diagram outlines the typical workflow for a fluorescence quenching experiment.
Caption: Experimental workflow for fluorescence quenching analysis.
References
- 1. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. [PDF] Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8 – Hydroxyquinoline by Potentiometric Titration | Semantic Scholar [semanticscholar.org]
- 6. article.aascit.org [article.aascit.org]
- 7. Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination Of The Formation Constants Of Some Metal Ions Coordinated With Poly (8–hydroxyquinoline) [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. edinst.com [edinst.com]
2-Hydroxyquinoline as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-hydroxyquinoline and its derivatives as versatile ligands in coordination chemistry. The unique structural and electronic properties of this compound allow it to form stable complexes with a wide range of metal ions, leading to diverse applications in medicinal chemistry, materials science, and catalysis. This document details the synthesis, characterization, and application of these coordination compounds, supported by experimental protocols and quantitative data.
Application Notes
Introduction to this compound in Coordination Chemistry
This compound, also known as 2-quinolinol, is a heterocyclic aromatic compound that acts as a bidentate ligand, coordinating to metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. This chelation results in the formation of stable five-membered rings, enhancing the thermodynamic stability of the resulting metal complexes. The planar nature and lipophilic character of the quinoline ring system are crucial for its biological activity, facilitating passage through cell membranes.[1] The coordination of this compound to a metal center can significantly alter the photophysical and redox properties of both the ligand and the metal ion, leading to a wide array of applications.
Applications in Drug Development and Medicinal Chemistry
Coordination complexes of this compound have emerged as promising candidates in drug development due to their broad spectrum of biological activities.
-
Anticancer Activity: A significant body of research has focused on the anticancer properties of this compound metal complexes. These compounds have demonstrated cytotoxicity against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through pathways such as mitochondrial dysfunction.[2] For instance, certain ruthenium(II) complexes with 8-hydroxyquinoline have been shown to induce apoptosis by upregulating BAX, activating caspase-3, and downregulating AURKB in breast cancer cell lines.[2] Furthermore, some complexes can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[2]
-
Enzyme Inhibition: The structural features of this compound complexes make them effective inhibitors of various enzymes. For example, derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[4]
-
Antimicrobial and Antifungal Activity: Metal complexes of hydroxyquinoline derivatives have displayed significant antimicrobial and antifungal properties. The chelation of the metal ion can enhance the biological activity of the parent ligand.
Applications in Materials Science
The unique photophysical properties of this compound-based metal complexes make them valuable materials for various applications, particularly in optoelectronics.
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes of hydroxyquinoline derivatives, famously tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used as emissive and electron-transporting materials in OLEDs.[5] The choice of the central metal ion and substituents on the quinoline ring allows for the tuning of the emission color and efficiency of the OLED devices.[5]
Applications in Catalysis
This compound and its derivatives serve as effective ligands in the design of homogeneous catalysts for a variety of organic transformations.
-
Oxidation Reactions: Vanadium complexes incorporating methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols using hydrogen peroxide as an oxidant.[6][7] These catalytic systems can achieve high product yields under relatively mild conditions.[6]
-
Cross-Coupling Reactions: The quinoline moiety itself can act as a ligand to facilitate palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this scaffold in synthetic chemistry.[8][9]
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand derived from a hydroxyquinoline derivative.
Materials:
-
8-hydroxy-2-quinolinecarboxaldehyde
-
Appropriate primary amine (e.g., 2-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 8-hydroxy-2-quinolinecarboxaldehyde (1 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve the primary amine (1 mmol) in ethanol (10 mL).
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Protocol 2: General Synthesis of a Metal(II) Complex with a this compound-based Ligand
This protocol outlines a general procedure for the synthesis of a metal(II) complex.
Materials:
-
Synthesized this compound-based ligand (e.g., Schiff base from Protocol 1)
-
Metal(II) salt (e.g., CuCl₂, ZnCl₂, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Base (e.g., KOH or triethylamine, if required for deprotonation of the ligand)
Procedure:
-
Dissolve the this compound-based ligand (2 mmol) in hot methanol or ethanol (30 mL).
-
If the ligand requires deprotonation, add a stoichiometric amount of a suitable base (e.g., 2 mmol of KOH) and stir for 30 minutes.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol or ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.
-
Stir the reaction mixture for 1-3 hours. A precipitate of the metal complex should form.
-
Collect the solid complex by filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of the synthesized complexes against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound metal complex
-
Dimethyl sulfoxide (DMSO) for dissolving the complex
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test complex in DMSO and then prepare serial dilutions in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Quantitative Data
The following tables summarize key quantitative data for representative this compound-based metal complexes.
Table 1: Selected Bond Lengths and Angles for a Ni(II) Complex with a Schiff Base Ligand Derived from 8-Hydroxyquinoline-2-carboxaldehyde
| Parameter | Value |
| Bond Lengths (Å) | |
| Ni-O(phenolic) | 1.985(2) |
| Ni-N(quinoline) | 2.054(3) |
| Ni-N(imine) | 2.021(3) |
| Bond Angles (°) | |
| O(phenolic)-Ni-N(quinoline) | 82.5(1) |
| O(phenolic)-Ni-N(imine) | 175.8(1) |
| N(quinoline)-Ni-N(imine) | 93.4(1) |
| Data derived from crystallographic studies of a representative complex.[10] |
Table 2: Anticancer Activity (IC₅₀ Values) of Selected this compound Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Pt(QCl)Cl₂]·CH₃OH | MDA-MB-231 | 5.49 ± 0.14 | [11] |
| [Pt(QBr)Cl₂]·CH₃OH | MDA-MB-231 | 7.09 ± 0.24 | [11] |
| Ruthenium(II)-8-hydroxyquinoline complex | T47D | Data not specified | [2] |
| Ruthenium(II)-8-hydroxyquinoline complex | MDA-MB-231 | Data not specified | [2] |
| QCl = 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol, QBr = 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol |
Table 3: Enzyme Inhibition Data for this compound Derivatives
| Compound | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| Derivative 1 | Acetylcholinesterase (AChE) | 25.3 | 20.58 ± 0.35 | Mixed |
| Derivative 2 | Butyrylcholinesterase (BChE) | 30.1 | 21.84 ± 0.40 | Mixed |
| Derivative 3 | Carbonic Anhydrase I (hCA I) | 42.7 | 27.45 ± 0.41 | Non-competitive |
| Derivative 4 | Carbonic Anhydrase II (hCA II) | 9.8 | 6.02 ± 0.11 | Non-competitive |
| Data for representative N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives bearing a quinoline moiety.[4] |
Table 4: Catalytic Performance of a Vanadium-8-Hydroxyquinoline Complex in Cyclohexane Oxidation
| Catalyst | Substrate | Product Yield (%) | TON (Turnover Number) |
| [VO(2-Me-quin)₂] | Cyclohexane | 48 | ~960 |
| Reaction conditions: Cyclohexane (0.46 M), H₂O₂ (2.0 M), Catalyst (5 × 10⁻⁴ M), PCA (2 × 10⁻³ M) in MeCN at 50 °C for 5 hours.[6] |
Visualizations
Diagram 1: General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and application testing of this compound metal complexes.
Diagram 2: Simplified Apoptosis Signaling Pathway
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. High Catalytic Activity of Vanadium Complexes in Alkane Oxidations with Hydrogen Peroxide: An Effect of 8-Hydroxyquinoline Derivatives as Noninnocent Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting Orthogonal C-C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Hydroxyquinoline in Modern Organic Synthesis
2-Hydroxyquinoline , and its tautomeric form quinolin-2(1H)-one, stands as a pivotal building block in the realm of organic synthesis. Its unique structural features and reactivity have established it as a valuable precursor for a diverse array of complex molecules, particularly in the agrochemical and pharmaceutical industries. This heterocyclic compound serves as a versatile scaffold for the synthesis of bioactive molecules, finding applications in the development of novel therapeutic agents and as a crucial ligand in transition metal catalysis.
Core Applications in Synthetic Chemistry
The synthetic utility of this compound is primarily centered around the reactivity of its hydroxyl and amine functionalities, as well as the susceptibility of its aromatic core to electrophilic and nucleophilic substitution. Key applications include:
-
N- and O-Alkylation: The tautomeric nature of this compound allows for selective alkylation at either the nitrogen or oxygen atom, leading to the formation of N-alkyl-2-quinolones and 2-alkoxyquinolines, respectively. These derivatives are important intermediates in the synthesis of a variety of biologically active compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The 2-quinolone scaffold can be functionalized through various palladium-catalyzed cross-coupling reactions, such as C-H arylation and C-S coupling. These methods enable the introduction of diverse substituents onto the quinoline core, facilitating the rapid generation of molecular libraries for drug discovery.
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Multicomponent Reactions: this compound and its derivatives are valuable components in multicomponent reactions (MCRs), often facilitated by microwave irradiation. These one-pot syntheses provide an efficient and atom-economical route to complex heterocyclic systems with high structural diversity.
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Ligand in Catalysis: The ability of this compound to coordinate with metal ions makes it and its derivatives effective ligands in transition metal catalysis. These complexes have been shown to catalyze various organic transformations, including cross-coupling reactions.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key synthetic transformations involving this compound, along with tabulated quantitative data for easy comparison.
O-Alkylation: Synthesis of 2-Alkoxyquinolines
The Williamson ether synthesis is a classical and reliable method for the O-alkylation of this compound.[1][2][3][4] This reaction proceeds via an SN2 mechanism where the alkoxide of this compound displaces a halide from an alkyl halide.[1]
Protocol 1: Palladium-Catalyzed O-Benzylation of 2-Quinolinone [5]
This protocol describes a highly chemoselective palladium-catalyzed O-benzylation of 2-quinolinone, avoiding the need for stoichiometric silver salts.
Experimental Procedure:
A mixture of 2-quinolinone (1.0 equiv.), benzyl bromide (1.2 equiv.), XantPhosPdCl₂ (0.01-0.025 equiv.), and a suitable base (e.g., Cs₂CO₃, 1.5 equiv.) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 2-(benzyloxy)quinoline.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | O:N Selectivity |
| 1 | 2.5 | Cs₂CO₃ | Toluene | 100 | 18 | 85 | >99:1 |
| 2 | 1.0 | K₃PO₄ | Dioxane | 110 | 24 | 78 | 98:2 |
Table 1: Quantitative data for the Pd-catalyzed O-benzylation of 2-quinolinone. [5]
Caption: Workflow for the Pd-catalyzed O-benzylation of 2-quinolinone.
N-Alkylation: Synthesis of N-Alkyl-2-quinolones
Direct N-alkylation of the 2-quinolone tautomer is a common method for introducing substituents on the nitrogen atom. This reaction is typically carried out in the presence of a base.
Protocol 2: N-Methylation of 2-Quinolone [6][7]
This protocol details the N-methylation of 2-quinolone using methyl iodide.
Experimental Procedure:
To a solution of 2-quinolone (1.0 equiv.) in a polar aprotic solvent such as DMF, a base (e.g., K₂CO₃, 1.5 equiv.) is added. The mixture is stirred at room temperature for a short period before the addition of methyl iodide (1.2 equiv.). The reaction is then stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The reaction mixture is poured into water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 1-methylquinolin-2(1H)-one.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 6 | 92 |
| 2 | NaH | THF | 0 to 25 | 4 | 88 |
Table 2: Quantitative data for the N-methylation of 2-quinolone.
Caption: Simplified mechanism for the N-methylation of 2-quinolone.
Microwave-Assisted Multicomponent Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This compound derivatives are excellent substrates for such transformations.[8][9][10][11][12]
Protocol 3: Microwave-Assisted Synthesis of Pyrano[3,2-c]quinolines [10]
This protocol describes a one-pot, three-component synthesis of pyrano[3,2-c]quinoline derivatives under microwave irradiation.
Experimental Procedure:
A mixture of a 4-hydroxy-2-quinolone derivative (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), and malononitrile (1.0 equiv.) in a suitable solvent (e.g., ethanol) with a catalytic amount of a base (e.g., piperidine) is subjected to microwave irradiation at a specified temperature and time. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure pyrano[3,2-c]quinoline product.
| Entry | Aldehyde | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 150 | 100 | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | DMF | 150 | 120 | 8 | 89 |
Table 3: Quantitative data for the microwave-assisted synthesis of pyrano[3,2-c]quinolines. [10]
Caption: Workflow for the microwave-assisted multicomponent synthesis.
Signaling Pathways and Logical Relationships
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. For instance, certain derivatives have been shown to inhibit enzymes involved in metabolic diseases or act as inhibitors of protein kinases in cancer signaling pathways.
Caption: Inhibition of an enzymatic pathway by a this compound derivative.
Conclusion
This compound continues to be a molecule of significant interest in organic synthesis. Its versatility as a synthetic intermediate, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the development of new pharmaceuticals and agrochemicals. The ongoing development of novel synthetic methodologies, such as microwave-assisted reactions and advanced catalytic systems, further expands the synthetic utility of this valuable heterocyclic scaffold.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. francis-press.com [francis-press.com]
- 5. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Reaction of 2-Phenyl-4-quinolones with Methyl Iodide and Preparation of Its Derivatives -YAKHAK HOEJI [koreascience.kr]
- 7. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyquinoline
Welcome to the technical support center for the synthesis of 2-Hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Conrad-Limpach-Knorr reaction and the Knorr quinoline synthesis.[1][2][3] More contemporary approaches, such as microwave-assisted synthesis, are gaining popularity due to their potential for higher yields and significantly reduced reaction times.[4][5]
Q2: How can I favor the formation of this compound over the 4-Hydroxyquinoline isomer?
A2: The regioselectivity between this compound and 4-Hydroxyquinoline in the Conrad-Limpach-Knorr synthesis is primarily controlled by the reaction temperature. Higher temperatures, typically around 140°C or above, favor the thermodynamic product, which is the β-keto acid anilide intermediate, leading to the formation of this compound.[2] Conversely, lower temperatures favor the kinetic product, resulting in 4-Hydroxyquinoline.[2] In the Knorr synthesis, using a large excess of a strong acid like polyphosphoric acid (PPA) also promotes the formation of this compound.[6]
Q3: What are the main advantages of using microwave-assisted synthesis for this compound?
A3: Microwave-assisted synthesis offers several key advantages over conventional heating methods. These include significantly shorter reaction times (minutes versus hours), often leading to higher yields and improved purity of the final product.[4][5] This method is also considered a greener chemistry approach as it is more energy-efficient.[7]
Q4: What is the role of the acid catalyst in the Knorr synthesis of this compound?
A4: In the Knorr synthesis, a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), acts as a dehydrating and cyclizing agent.[8] It facilitates the intramolecular electrophilic aromatic substitution by protonating the carbonyl group of the β-ketoanilide intermediate, making it more electrophilic for the ring-closing step. An excess of PPA has been found to be particularly effective in driving the reaction towards the formation of this compound.[6]
Q5: How does the 2-quinolone/2-hydroxyquinoline tautomerism affect the final product?
A5: this compound exists in tautomeric equilibrium with its keto form, 2-quinolone. In non-aqueous solutions and the solid state, the 2-quinolone form is generally more stable, partly due to hydrogen-bonded dimer formation.[9] The position of the equilibrium can be influenced by factors such as solvent polarity, steric effects, and the electronic properties of any substituents.[9] For practical purposes, the isolated product is often a mixture of both tautomers, with the quinolone form frequently predominating.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect Reaction Temperature: In the Conrad-Limpach-Knorr synthesis, a temperature that is too low will favor the 4-hydroxyquinoline isomer.[2] 2. Insufficient Acid Catalyst: In the Knorr synthesis, an inadequate amount of PPA or sulfuric acid will result in incomplete cyclization.[6] 3. Moisture in Reagents or Glassware: Water can interfere with the dehydrating agents and quench reactive intermediates. 4. Decomposition of Starting Materials or Product: High reaction temperatures can sometimes lead to thermal decomposition, especially if held for an extended period. | 1. Optimize Temperature: For the Conrad-Limpach-Knorr reaction, ensure the temperature is maintained at or above 140°C. For the Knorr synthesis, a temperature of 100-120°C is often optimal.[2][10] 2. Use Excess Acid: Employ a significant excess of polyphosphoric acid (PPA) in the Knorr synthesis to ensure complete conversion.[6] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous reagents. Consider flame-drying the reaction flask before starting. 4. Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete. |
| Formation of 4-Hydroxyquinoline Isomer | Reaction Temperature is Too Low: The kinetic product (leading to 4-hydroxyquinoline) is favored at lower temperatures (e.g., room temperature to ~100°C).[2] | Increase Reaction Temperature: Maintain a reaction temperature of at least 140°C to favor the thermodynamic pathway leading to this compound.[2] |
| Presence of Dark, Tarry Byproducts | 1. Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to polymerization and the formation of complex, high-molecular-weight impurities. 2. Oxidation of Reactants or Product: Anilines and phenolic compounds can be susceptible to air oxidation, especially at elevated temperatures. | 1. Precise Temperature and Time Control: Use a temperature-controlled heating mantle and monitor the reaction closely to avoid overheating and extended reaction times. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Reaction: A mixture of starting materials, intermediates, and the final product can complicate purification. 2. Formation of Multiple Byproducts: Similar to the formation of tarry substances, various side reactions can lead to a complex mixture. 3. Product "Oiling Out": During recrystallization, the product may separate as an oil instead of forming crystals if the solvent is not suitable or the cooling is too rapid. | 1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting material is consumed. 2. Optimize Reaction Conditions: Refer to the solutions for low yield and byproduct formation to minimize impurities from the start. 3. Purification Techniques: Utilize column chromatography to separate the desired product from closely related impurities.[11] For recrystallization, select an appropriate solvent system (e.g., ethanol/water) and allow for slow cooling to promote crystal growth.[12] |
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various methods for the synthesis of quinoline derivatives, providing a comparison of reaction conditions and yields.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | High Temperature (~140°C) | Several hours | Moderate | [2] |
| Knorr Synthesis | β-ketoanilide | Excess Polyphosphoric Acid (PPA) | 2-4 hours | Good | [6][10] |
| Microwave-Assisted | Substituted Anilines, Dicarbonyl compounds | Nafion NR50, 130°C | 30-40 min | 48-84 | [13] |
| Microwave-Assisted | Anilines, Ethyl Acetoacetate | Acidic Styrol Resin (NKC-9), 400W | 1.5 min | High | [14] |
| Microwave-Assisted | Anilines, Malonic Acid | POCl₃, 600W | 50 sec | 61 | [15] |
| Conventional vs. Microwave | Quinoline N-Oxides | Conventional: 170°C; Microwave: 900W | 4 hours vs. 15-35 min | 40-80 vs. 60-100 | [1] |
Detailed Experimental Protocols
Knorr Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is a general guideline for the synthesis of this compound from a β-ketoanilide using an excess of polyphosphoric acid.
Materials:
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Acetoacetanilide (or other β-ketoanilide)
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Polyphosphoric Acid (PPA)
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Ice
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Saturated sodium bicarbonate solution
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Deionized water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (a 10-fold excess by weight relative to the acetoacetanilide is recommended).
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Heat the PPA to approximately 80°C with stirring to reduce its viscosity.
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Slowly and carefully add the acetoacetanilide to the heated PPA with continuous stirring. The addition should be portion-wise to control the initial exotherm.
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After the addition is complete, raise the temperature of the reaction mixture to 100-120°C.
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Maintain the reaction at this temperature with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
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Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to about 80°C.
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Carefully and slowly pour the warm reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
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Continue stirring until all the ice has melted and a solid precipitate is formed.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
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Filter the crude product using a Büchner funnel, and wash the solid thoroughly with cold deionized water.
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Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.[12]
Microwave-Assisted Synthesis of this compound Derivatives
This protocol provides a general procedure for the rapid synthesis of quinoline derivatives using microwave irradiation.
Materials:
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Substituted aniline
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Ethyl acetoacetate
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Acidic catalyst (e.g., acidic styrol resin NKC-9, or a few drops of concentrated sulfuric acid)
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Microwave reactor equipped with a reflux condenser
Procedure:
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In a microwave-safe reaction vessel, combine the substituted aniline (e.g., 2 mmol), ethyl acetoacetate (e.g., 2.4 mmol), and the acidic catalyst.[14]
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If performing the reaction solvent-free, ensure the reactants are well-mixed.[14] If a solvent is used, ethanol is a common choice.
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Place the vessel in the microwave reactor.
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Irradiate the mixture at a specified power (e.g., 400 W) and temperature (e.g., 130°C) for a short duration (e.g., 1.5-10 minutes).[4][14] The optimal time and power should be determined for the specific substrate.
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After irradiation, allow the reaction mixture to cool to room temperature.
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If the reaction was performed solvent-free, dissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic solution with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Mechanisms and Workflows
Caption: Knorr synthesis mechanism for this compound.
Caption: Experimental workflow for the Knorr synthesis.
Caption: Comparison of Conventional and Microwave Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. actascientific.com [actascientific.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. iipseries.org [iipseries.org]
- 9. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. orgsyn.org [orgsyn.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 2-Hydroxyquinoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-hydroxyquinoline via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, an impure solid is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: Based on solubility data, this compound is soluble in alcohols and slightly soluble in water.[1] Therefore, a mixed solvent system of ethanol and water is highly effective. Ethanol is used as the "good" solvent to dissolve the this compound at an elevated temperature, while water acts as the "bad" or anti-solvent, which is added to decrease the solubility and induce crystallization upon cooling. A methanol-water system can also be employed.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should appear as white to light purple or purple-brownish crystals or powder. The reported melting point of this compound is in the range of 198-200 °C. A sharp melting point within this range is a good indicator of purity.
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is classified as harmful if swallowed, causes skin irritation, and is a serious eye irritant. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added: The solution is not supersaturated. 2. Cooling is too rapid: Crystal nucleation is inhibited. 3. The compound has "oiled out." | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound. 3. Re-heat and add more "good" solvent: If an oil has formed, re-heat the solution until the oil redissolves, add a small amount of additional ethanol, and cool slowly. |
| Low recovery of purified crystals. | 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. 2. Ensure the solution is hot during filtration: Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystal formation. 3. Increase cooling time/decrease temperature: Allow the flask to cool at room temperature undisturbed for a longer period before placing it in an ice bath. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude sample. 2. Crystallization occurred too quickly, trapping impurities. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. 2. Ensure slow cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities in the crystal lattice. |
| "Oiling out" occurs. | The melting point of the impure this compound is lower than the boiling point of the solvent system. | 1. Re-heat and add more "good" solvent (ethanol): This will increase the solubility and lower the saturation temperature. 2. Lower the initial temperature: Dissolve the compound at a temperature below its melting point, though this may require more solvent and could reduce the yield. |
Quantitative Data
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Slightly soluble (approx. 0.1 g/100 mL)[1] | Moderately Soluble | Good as an anti-solvent in a mixed system. |
| Ethanol | Soluble | Very Soluble | Good as the primary solvent in a mixed system. |
| Methanol | Soluble | Very Soluble | Good as the primary solvent in a mixed system. |
| Acetone | Soluble | Very Soluble | Potentially suitable, but a mixed system with a non-polar anti-solvent might be needed. |
| Diethyl Ether | Soluble | Very Soluble | Generally not ideal for recrystallization due to its low boiling point and high flammability. |
| Dilute HCl | Soluble | Soluble | Not suitable for recrystallization as it forms a salt. |
Experimental Protocol: Recrystallization of this compound using an Ethanol-Water System
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks (two sizes)
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Graduated cylinders
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Hot plate with magnetic stirring capabilities
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Magnetic stir bar
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Powder funnel
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Filter paper
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Buchner funnel and filter flask
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Vacuum source
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Ice bath
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Spatula
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Glass stirring rod
Procedure:
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Dissolution:
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Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
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Gently heat the mixture on a hot plate with stirring.
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Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
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Decolorization (Optional):
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If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
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Hot Filtration:
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If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
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Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
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Place a powder funnel with fluted filter paper into the neck of the second flask.
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Quickly pour the hot this compound solution through the filter paper.
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Rinse the first flask with a small amount of hot ethanol and pass it through the filter paper to recover any residual product.
-
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Crystallization:
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Heat the filtrate to boiling.
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Add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
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Add a few drops of hot ethanol until the solution becomes clear again.
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Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Drying of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol-water mixture.
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Continue to draw air through the crystals for several minutes to aid in drying.
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Transfer the purified crystals to a watch glass and allow them to air dry completely.
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-
Analysis:
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Determine the mass of the dried, purified this compound and calculate the percent recovery.
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Measure the melting point of the purified crystals to assess their purity.
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Visualizations
Caption: Principle of Recrystallization Workflow.
Caption: Troubleshooting Common Recrystallization Issues.
References
Navigating the Synthesis of 2-Hydroxyquinoline: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-hydroxyquinoline and its derivatives is a critical process. However, the path to a pure product is often complicated by the formation of unwanted side products. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing the this compound core are the Conrad-Limpach-Knorr synthesis, the Combes quinoline synthesis, the Doebner-von Miller reaction, and the Pfitzinger reaction. Each of these methods has its own set of advantages and potential for side reactions.
Q2: I obtained a mixture of isomers in my reaction. How can I improve the selectivity for this compound?
A2: Isomer formation is a common issue, particularly in the Conrad-Limpach-Knorr and Combes syntheses. In the Conrad-Limpach-Knorr synthesis, the formation of the 4-hydroxyquinoline isomer is a competing reaction. To favor the formation of this compound, it is crucial to control the reaction temperature. Higher temperatures (around 140 °C or higher) promote the formation of the β-keto anilide intermediate, which then cyclizes to the desired this compound.[1] Lower temperatures tend to favor the kinetic product, which leads to the 4-hydroxyquinoline isomer.[1]
In the Combes synthesis, regioselectivity is a concern when using unsymmetrical β-diketones, which can lead to a mixture of quinoline isomers. The ratio of these isomers is influenced by both the steric and electronic properties of the substituents on the aniline and the β-diketone. For instance, bulkier groups on the diketone and the use of methoxy-substituted anilines can favor the formation of one regioisomer over another.[2] Careful selection of starting materials and optimization of reaction conditions are key to controlling regioselectivity.
Q3: How can I purify this compound from its isomers and other side products?
A3: The separation of this compound from its isomers, such as 4-hydroxyquinoline, can be challenging due to their similar polarities. Chromatographic techniques are often employed for this purpose. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be an effective method for separating these isomers.[3][4][5][6] Careful selection of the stationary phase, mobile phase composition, and pH can achieve baseline separation. For larger scale purifications, column chromatography on silica gel or alumina may be used, though optimization of the eluent system is critical. Recrystallization can also be a useful technique if a suitable solvent system that selectively crystallizes the desired product can be found.
Troubleshooting Guides
Conrad-Limpach-Knorr Synthesis
Problem: Low yield of this compound and significant formation of 4-hydroxyquinoline.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Reaction temperature is too low. | The formation of the β-keto anilide, the precursor to this compound, is favored at higher temperatures (thermodynamic control). Increase the reaction temperature to 140 °C or higher during the initial condensation step.[1] |
| Insufficient amount of acid catalyst in the Knorr cyclization step. | In the Knorr variant for this compound synthesis, a large excess of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is often required to drive the cyclization of the β-ketoanilide. A small amount of acid may favor the formation of the 4-hydroxyquinoline isomer.[7] |
| Inappropriate solvent for cyclization. | The high-temperature cyclization step benefits from a high-boiling, inert solvent to ensure efficient conversion. Solvents like mineral oil or Dowtherm A can lead to higher yields compared to solvent-free conditions.[1] |
Combes Quinoline Synthesis
Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Steric and electronic effects of substituents. | The regioselectivity of the cyclization is influenced by the substituents on both the aniline and the β-diketone. Bulky substituents on the diketone can direct the cyclization to the less hindered side.[2] Electron-donating groups on the aniline can also influence the position of cyclization.[2] Consider modifying your starting materials if a specific regioisomer is desired. |
| Choice of acid catalyst. | The type and concentration of the acid catalyst can influence the reaction pathway. While sulfuric acid is common, other acids like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better regioselectivity or yields.[2] |
Doebner-von Miller Reaction
Problem: Low yield and formation of complex side products.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Harsh reaction conditions. | The traditional Doebner-von Miller reaction often uses strong acids and high temperatures, which can lead to polymerization and other side reactions.[8] Consider using milder Lewis acid catalysts or solid acid catalysts to improve yields and reduce side product formation.[9] |
| Oxidizing agent. | While the reaction can proceed without an external oxidizing agent, their presence can sometimes lead to cleaner reactions and higher yields. However, the choice of oxidant and its concentration should be carefully optimized. |
Pfitzinger Reaction
Problem: Formation of tar and low yield of the desired quinoline-4-carboxylic acid.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Decomposition of starting materials. | Some carbonyl compounds, like biacetyl, are unstable under the strongly basic conditions of the Pfitzinger reaction and can lead to tar formation.[10] Using a more stable proxy for the carbonyl compound, such as acetoin for biacetyl, can mitigate this issue.[10] |
| Reaction sequence. | Adding all reactants at once can lead to uncontrolled side reactions. A modified procedure where the isatin is first treated with a strong base to open the ring before adding the carbonyl compound can lead to cleaner reactions and better yields.[10] |
Experimental Protocols
Optimized Knorr Synthesis of 2-Hydroxy-4-methylquinoline
This protocol is adapted from established procedures with a focus on maximizing the yield of the 2-hydroxy isomer.
-
Formation of Acetoacetanilide: In a round-bottom flask, combine one equivalent of aniline with one equivalent of ethyl acetoacetate.
-
Heat the mixture at 140-150 °C for 1-2 hours. The reaction can be monitored by TLC to follow the disappearance of the starting materials.
-
Allow the mixture to cool, which should result in the crystallization of acetoacetanilide. The crude product can be recrystallized from ethanol.
-
Cyclization: To a flask containing concentrated sulfuric acid, slowly add the prepared acetoacetanilide with cooling in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for a short period (e.g., 30 minutes).
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 2-hydroxy-4-methylquinoline is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Data Presentation
The following table summarizes the typical influence of reaction conditions on the product distribution in the Conrad-Limpach-Knorr synthesis. Please note that specific yields can vary significantly based on the substrates and detailed experimental setup.
| Reaction | Key Parameter | Condition | Major Product | Typical Side Product |
| Conrad-Limpach | Temperature | Low (e.g., room temp.) | 4-Hydroxyquinoline | This compound |
| Knorr | Temperature | High (e.g., >140 °C) | This compound | 4-Hydroxyquinoline |
| Knorr | Acid Concentration | High (excess PPA) | This compound | 4-Hydroxyquinoline |
| Knorr | Acid Concentration | Low (catalytic) | 4-Hydroxyquinoline | This compound |
Visualizations
Caption: Temperature control in Conrad-Limpach-Knorr synthesis.
Caption: Troubleshooting regioselectivity in the Combes synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sielc.com [sielc.com]
- 7. jptcp.com [jptcp.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Optimizing reaction conditions for 2-Hydroxyquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxyquinoline, a crucial intermediate in the pharmaceutical and chemical industries. The guidance is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound via the Conrad-Limpach-Knorr and Camps cyclization methods.
Low or No Yield of this compound
Q1: I am getting a very low yield or no desired product in my Conrad-Limpach-Knorr synthesis. What are the possible causes and solutions?
A1: Low or no yield in the Conrad-Limpach-Knorr synthesis, which proceeds via a β-ketoanilide intermediate, can be attributed to several factors. The key to forming the this compound isomer is achieving a higher reaction temperature to favor the attack of the aniline on the ester group of the β-ketoester, leading to the thermodynamically preferred β-keto acid anilide.[1]
Troubleshooting Steps:
-
Insufficient Temperature: The cyclization of the β-ketoanilide requires high temperatures, typically around 250 °C, for the electrocyclic ring closure to occur effectively.[1] Ensure your heating apparatus can consistently maintain this temperature.
-
Improper Solvent: The choice of solvent is critical for achieving high yields. While early work involved heating without a solvent, leading to moderate yields (below 30%), using a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly increase yields, in some cases up to 95%.[1]
-
Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for the cyclization to complete. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Catalyst Issues: The Conrad-Limpach-Knorr reaction is often catalyzed by a strong acid, such as H₂SO₄ or HCl, which facilitates the multiple keto-enol tautomerizations and the final cyclization.[1] Ensure the catalyst is of good quality and used in the correct amount.
Q2: My Camps cyclization is not producing the expected this compound. What should I check?
A2: The Camps cyclization of an o-acylaminoacetophenone can yield both this compound and 4-hydroxyquinoline isomers. The product ratio is highly dependent on the reaction conditions and the structure of the starting material.[2]
Troubleshooting Steps:
-
Base and Solvent System: The choice of base and solvent significantly influences the regioselectivity of the cyclization. The reaction is typically carried out using a hydroxide ion source.[2] The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the product distribution.
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Substituent Effects: The electronic and steric nature of the substituents on the starting material can direct the cyclization towards one isomer over the other. Electron-donating groups on the aromatic ring can influence the nucleophilicity of the ring carbons involved in the cyclization.
-
Reaction Temperature: Temperature can play a role in the kinetics versus thermodynamic control of the cyclization pathways. Experiment with different temperature profiles to see how it affects the product ratio.
Formation of the Incorrect Isomer (4-Hydroxyquinoline)
Q3: My reaction is predominantly yielding 4-hydroxyquinoline instead of the desired this compound in the Conrad-Limpach-Knorr synthesis. How can I favor the formation of the 2-hydroxy isomer?
A3: The formation of 4-hydroxyquinoline is the kinetically favored product at lower temperatures, where the aniline attacks the more reactive keto group of the β-ketoester.[1][3] To favor the this compound product, you need to promote the thermodynamic pathway.
Solutions:
-
Increase Reaction Temperature: As observed by Ludwig Knorr, higher temperatures (approximately 140 °C for the initial condensation and up to 250 °C for the cyclization) favor the attack on the ester group, leading to the β-keto anilide intermediate required for this compound synthesis.[1]
-
Choice of β-Ketoester: The structure of the β-ketoester can influence the relative reactivity of the keto and ester groups. Experimenting with different esters (e.g., ethyl acetoacetate vs. other β-ketoesters) might alter the product ratio.
Q4: In my Camps cyclization, I am getting a mixture of 2- and 4-hydroxyquinolines, with the 4-hydroxy isomer being the major product. How can I improve the selectivity for the 2-hydroxy isomer?
A4: The regioselectivity in the Camps cyclization is a known challenge. The direction of cyclization is influenced by the relative acidity of the protons and the stability of the resulting carbanions that initiate the intramolecular condensation.
Optimization Strategies:
-
Steric Hindrance: Introducing bulky substituents near one of the potential cyclization sites can sterically hinder that pathway, thus favoring the alternative cyclization.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the N-acyl chain or the aromatic ring can alter the acidity of the α-protons and the nucleophilicity of the enolate, thereby influencing the direction of cyclization.[4]
-
Base and Solvent Optimization: A systematic screening of different bases (e.g., NaOH, KOH, NaOEt) and solvents (e.g., ethanol, dioxane, toluene) can help in identifying conditions that favor the formation of the desired this compound isomer.[4]
Purification Difficulties
Q5: I am having trouble purifying my this compound product from the reaction mixture. What are the recommended procedures?
A5: Purification of this compound often involves removing unreacted starting materials, the isomeric 4-hydroxyquinoline, and other side products. Recrystallization is a common and effective method.
Purification Protocol:
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Initial Workup: After the reaction is complete, the crude product is often precipitated by cooling the reaction mixture and collected by filtration. Washing the crude solid with a suitable solvent (e.g., petroleum ether) can help remove non-polar impurities.[5]
-
Recrystallization:
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Solvent Selection: The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, water, or a mixture of the two.[6][7][8]
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Procedure: Dissolve the crude product in a minimum amount of the boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Filter the hot solution to remove any insoluble impurities or charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[6][9]
-
-
Decolorization: If the product is colored, treatment with decolorizing carbon (Norit or Darco) in the recrystallization solvent can be effective.[5]
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 2-quinolone?
A1: this compound exists in a tautomeric equilibrium with its keto form, 2-quinolinone (also known as carbostyril). The keto form is generally considered to be the more stable tautomer in both the solid state and in solution.
Q2: Which synthetic method is better for preparing this compound: Conrad-Limpach-Knorr or Camps cyclization?
A2: The choice of method depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.
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The Conrad-Limpach-Knorr synthesis is suitable when starting from anilines and β-ketoesters. It is particularly useful for accessing a variety of substituted quinolines by varying these two components.
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The Camps cyclization starts from an o-acylaminoacetophenone, which may require a separate synthetic step to prepare. However, it can be a very efficient method for specific target molecules.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the product. The disappearance of the starting material and the appearance of the product spot (visualized under UV light) indicate the progression of the reaction.
Q4: Are there any safety precautions I should be aware of during these syntheses?
A4: Yes. Many of the reagents and solvents used in these syntheses are hazardous.
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High Temperatures: The Conrad-Limpach-Knorr synthesis requires very high temperatures, which poses a risk of burns and requires careful handling of hot oil baths or other heating equipment.
-
Strong Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
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Solvents: Many organic solvents are flammable and/or toxic. All reactions should be performed in a well-ventilated fume hood.
-
Refer to Safety Data Sheets (SDS) for all chemicals used in the experiment to be fully aware of their hazards and handling precautions.
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinolone in a Conrad-Limpach Synthesis
This table summarizes the effect of different high-boiling solvents on the yield of a 4-hydroxyquinolone derivative, demonstrating the general trend of increased yield with higher boiling points. This principle can be applied to optimize the synthesis of 2-hydroxyquinolines, which also require high temperatures.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 34 |
| Propyl benzoate | 231 | 65 |
| Isobutyl benzoate | 247 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| Tetrahydronaphthalene | 207 | 44 |
| 1,2,4-Trichlorobenzene | 214 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 260 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[10]
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of 2-Hydroxyquinolines
This protocol is based on the Knorr modification of the Conrad-Limpach synthesis, which favors the formation of 2-hydroxyquinolines.
Materials:
-
Substituted aniline
-
β-ketoester (e.g., ethyl acetoacetate)
-
Concentrated sulfuric acid (or polyphosphoric acid)
-
Ethanol
-
Sodium hydroxide solution
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Hydrochloric acid solution
Procedure:
-
Formation of the β-ketoanilide:
-
In a round-bottom flask, mix the substituted aniline and the β-ketoester (typically in a 1:1 molar ratio).
-
Heat the mixture at a temperature of approximately 140-160 °C for 1-2 hours. This step favors the formation of the anilide intermediate. Monitor the reaction by TLC.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) to the crude anilide with stirring. An excess of the acid is often used.[11]
-
Heat the mixture to the temperature specified in the literature for the particular substrate, often in the range of 100-120 °C, for 1-3 hours.
-
-
Workup and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Carefully pour the acidic mixture onto crushed ice.
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Neutralize the solution by the slow addition of a sodium hydroxide solution until the product precipitates.
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Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.
-
Protocol 2: General Procedure for the Camps Cyclization to Synthesize 2-Hydroxyquinolines
Materials:
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o-Acylaminoacetophenone derivative
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or other suitable solvent
-
Hydrochloric acid solution
Procedure:
-
Reaction Setup:
-
Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Prepare a solution of the base (e.g., sodium hydroxide in water or sodium ethoxide in ethanol).
-
-
Cyclization:
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Add the basic solution to the solution of the starting material.
-
Heat the reaction mixture to reflux for the time required for the cyclization to complete (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid. The product should precipitate upon neutralization.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent to obtain the pure this compound.
-
Visualizations
Caption: Workflow for the Conrad-Limpach-Knorr Synthesis of this compound.
Caption: Workflow for the Camps Cyclization Showing Product Selectivity.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound can originate from starting materials, byproducts of the synthesis reaction, and subsequent degradation. Depending on the synthetic route, such as the Skraup or Knorr quinoline synthesis, impurities may include:
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Starting materials: Unreacted anilines or β-ketoesters.
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Isomeric byproducts: Other hydroxyquinoline isomers that may form during cyclization.
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Polymeric materials: Tars or resins formed under harsh reaction conditions.
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Oxidation products: The quinoline ring is susceptible to oxidation, leading to colored impurities.
Q2: What is the best method to purify crude this compound?
The optimal purification method depends on the nature and quantity of the impurities present. The most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
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Acid-Base Extraction: Effective for separating this compound from neutral or basic impurities due to its weakly acidic nature.
-
Column Chromatography: A versatile technique for separating complex mixtures and achieving high purity.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the sample into its components.
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Melting Point Analysis: A pure compound will have a sharp and defined melting point (for this compound, approximately 198-199 °C). Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
Troubleshooting Guides
Recrystallization
Issue: Crystals do not form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Solution 2: Add a seed crystal of pure this compound to the solution.
-
-
Possible Cause 3: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue: The recrystallized product is colored.
-
Possible Cause: Colored impurities are present.
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Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter.
-
Issue: Low recovery of the purified product.
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Possible Cause 1: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to minimize solubility.
-
-
Possible Cause 2: Too much solvent was used for washing the crystals.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Acid-Base Extraction
Issue: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution 1: Allow the mixture to stand for a longer period.
-
Solution 2: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Solution 3: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Issue: The desired product does not precipitate upon neutralization.
-
Possible Cause 1: The pH was not adjusted correctly.
-
Solution: Use pH paper to ensure the aqueous layer has been sufficiently acidified to protonate the 2-hydroxyquinolinate salt.
-
-
Possible Cause 2: The product is soluble in the aqueous solution even after neutralization.
-
Solution: If precipitation does not occur, the product may need to be extracted from the neutralized aqueous solution with a fresh portion of organic solvent.
-
Column Chromatography
Issue: Poor separation of components (overlapping peaks/bands).
-
Possible Cause 1: Inappropriate mobile phase polarity.
-
Solution: Adjust the solvent system. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, increase the polarity.
-
-
Possible Cause 2: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded onto the column.
-
Issue: Cracking or channeling of the stationary phase.
-
Possible Cause: Improper packing of the column.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The choice of solvent is critical and should be determined experimentally. Based on solubility data, ethanol or a mixed solvent system like methanol-acetone could be effective.[1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation: Recrystallization Solvent Comparison (Illustrative)
| Solvent System | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| Ethanol | 90 | 98 | 85 |
| Methanol/Acetone (1:1) | 90 | 97 | 80 |
| Water | 90 | 95 | 70 |
Acid-Base Extraction Protocol
This protocol leverages the weakly acidic nature of the hydroxyl group on this compound.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
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Extraction: Add a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release pressure. The this compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
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Backwash (optional): To remove any remaining neutral impurities, wash the aqueous layer with a small amount of fresh organic solvent.
-
Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a 1 M hydrochloric acid (HCl) solution while stirring until the solution is acidic (test with pH paper). The purified this compound should precipitate out of the solution.
-
Collection and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Column Chromatography Protocol
This protocol is a general guideline for preparative column chromatography using silica gel.
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (a non-polar solvent like hexane or a mixture of hexane and ethyl acetate is a good starting point).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the acid-base extraction of this compound.
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: Synthesis of 2-Hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound (also known as 2-quinolone) are variations of the Conrad-Limpach-Knorr synthesis. Specifically, the Knorr quinoline synthesis is the most direct route, involving the acid-catalyzed cyclization of β-ketoanilides.[1][2][3] Another common method is the Friedländer synthesis, which can yield quinoline derivatives, though reaction conditions need to be carefully controlled to favor the this compound product.[4]
Q2: What is the difference between the Conrad-Limpach and the Knorr synthesis for quinolones?
A2: The Conrad-Limpach and Knorr syntheses both start from anilines and β-ketoesters. The primary difference lies in the reaction conditions and the intermediate formed, which dictates the final product.
-
Conrad-Limpach Synthesis: This reaction is typically carried out at lower temperatures, favoring the formation of a β-aminoacrylate intermediate, which then cyclizes at high temperatures (around 250 °C) to yield a 4-hydroxyquinoline .[5][6]
-
Knorr Quinoline Synthesis: This synthesis is performed at higher initial temperatures (above 100 °C), leading to the formation of a β-ketoanilide intermediate. This intermediate then undergoes intramolecular cyclization in the presence of a strong acid, such as sulfuric acid, to produce a This compound .[1][2][3][5]
Q3: What is the role of the catalyst in this compound synthesis?
A3: In the Knorr synthesis, a strong acid catalyst is crucial for the intramolecular cyclization of the β-ketoanilide intermediate.[1][2] The acid protonates the carbonyl groups, activating them for nucleophilic attack by the aniline ring. Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), and triflic acid.[7] The choice and concentration of the acid can influence the reaction rate and the selectivity between this compound and the competing 4-hydroxyquinoline product.[7]
Q4: Can I use a Lewis acid as a catalyst?
A4: While Brønsted acids are more common for the Knorr synthesis, Lewis acids are often employed in Friedländer-type syntheses of quinolines and can be effective.[4][8] For the direct synthesis of this compound via the Knorr pathway, strong Brønsted acids are generally preferred.
Q5: What are the typical yields for this compound synthesis?
A5: The yields can vary significantly depending on the specific substrates, reaction conditions, and catalyst used. With optimized conditions, the Knorr synthesis can achieve yields of over 80%.[1] However, side reactions and incomplete conversion can lower the practical yields.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Ensure the use of a strong acid catalyst like concentrated H₂SO₄ or PPA. Triflic acid has also been shown to be effective.[7] The amount of acid can also be critical; an excess of acid generally favors the formation of this compound.[7] |
| Incorrect Reaction Temperature | For the Knorr synthesis, the initial formation of the β-ketoanilide requires temperatures above 100°C. The subsequent cyclization temperature will depend on the acid catalyst used but is often in the range of 75-100°C.[1] |
| Poor Quality Starting Materials | Use freshly distilled aniline and high-purity β-ketoester. Impurities in the starting materials can lead to side reactions and inhibit the catalyst. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature, or adding more catalyst. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents where appropriate. Water can interfere with the acid catalyst and hydrolyze intermediates. |
Problem 2: Formation of 4-Hydroxyquinoline as a Major Byproduct
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Conrad-Limpach Pathway | The formation of 4-hydroxyquinoline occurs when the reaction proceeds via the β-aminoacrylate intermediate (Conrad-Limpach pathway). This is favored at lower initial reaction temperatures. To favor the this compound product, ensure the initial condensation of aniline and the β-ketoester is carried out at a higher temperature (thermodynamic control) to form the β-ketoanilide intermediate.[6] |
| Insufficient Acid Catalyst | A lower concentration of the acid catalyst can favor the formation of 4-hydroxyquinoline.[7] Using a larger excess of a strong acid like PPA promotes the formation of the this compound isomer.[7] |
Problem 3: Product is a Dark, Tarry, or Impure Solid
| Possible Cause | Suggested Solution |
| Side Reactions and Polymerization | Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. Optimize the reaction temperature and time by monitoring with TLC. |
| Oxidation of Starting Materials or Product | If the reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon). |
| Impurities in Starting Materials | As mentioned, use high-purity starting materials. |
| Ineffective Work-up and Purification | After the reaction is complete, carefully neutralize the acid and use an appropriate extraction solvent. The crude product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[9] |
Experimental Protocols
Key Experiment: Knorr Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Knorr quinoline synthesis.
Step 1: Synthesis of the β-Ketoanilide Intermediate (Acetoacetanilide)
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of aniline.
-
Allow the mixture to cool to room temperature. The resulting acetoacetanilide can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Acid-Catalyzed Cyclization to this compound
-
Carefully add the crude or purified acetoacetanilide from Step 1 to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring. A typical ratio is 5-10 mL of H₂SO₄ per gram of anilide.
-
After the anilide has dissolved, slowly warm the mixture to 70-80 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until the pH is approximately 7.
-
The precipitated this compound is then collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol or water.
Data Presentation
Table 1: Comparison of Acid Catalysts in Knorr Quinoline Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Acetoacetanilide | 75 | 0.5 | 81 | [1] |
| Polyphosphoric Acid (PPA) | Benzoylacetanilide | High | - | High (favors 2-OH) | [7] |
| Triflic Acid | Benzoylacetanilide | - | - | - | [7] |
Note: The data in this table is illustrative and compiled from various sources. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the Knorr synthesis of this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. iipseries.org [iipseries.org]
- 3. Knorr Quinoline Synthesis [drugfuture.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 2-Hydroxyquinoline
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to the accuracy and reproducibility of experimental results. This guide provides detailed information and troubleshooting advice on the proper storage and handling of 2-Hydroxyquinoline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air. Additionally, the compound is sensitive to light and should be protected from it, making amber-colored vials or storage in a dark cabinet advisable.[1]
Q2: What are the primary causes of this compound degradation during storage?
A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation) and air (oxidation). Elevated temperatures and humidity can accelerate these degradation processes. Contact with incompatible materials, such as strong oxidizing agents and strong acids, can also cause chemical decomposition.[1]
Q3: I've noticed a change in the color of my this compound sample. What does this indicate?
A3: A change in color, such as yellowing or darkening, is a common visual indicator of chemical degradation. This is often due to the formation of colored degradation products resulting from oxidation or photodegradation. If you observe a color change, it is recommended to verify the purity of the compound using an analytical technique like HPLC before use.
Q4: How can I check if my stored this compound has degraded?
A4: The most reliable way to assess the purity and detect degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products, allowing for their quantification. A change in the peak area of this compound or the appearance of new peaks compared to a reference standard would indicate degradation.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: Yes, it is important to handle this compound in a well-ventilated area to avoid inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating dust when handling the solid material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration or interference from degradation products. | 1. Verify the purity of the this compound sample using HPLC. 2. Compare the results with a fresh or properly stored reference standard. 3. If degradation is confirmed, discard the old sample and use a new, verified batch. |
| Visible clumping or change in physical appearance | Absorption of moisture due to improper storage. | 1. Ensure the container is always tightly sealed after use. 2. Store in a desiccator if working in a high-humidity environment. 3. While the compound might still be usable if purity is confirmed by analysis, it is best practice to use a sample that has been properly stored. |
| Inconsistent results between different batches | Variation in the initial purity or different storage histories of the batches. | 1. Always source high-purity this compound from a reputable supplier. 2. Implement a consistent storage protocol for all batches. 3. Perform a quick purity check on new batches before use. |
Data on Stability of Related Quinolone Compounds
| Storage Condition | Duration | Observed Degradation of Quinolones |
| 4°C | Up to 24 hours | High stability |
| 4°C | 48 hours | Degradation begins |
| -20°C | Up to 7 days | No significant degradation |
| -20°C | 30 days | Small amount of degradation (~30%) |
| -80°C | Up to 30 days | Similar to -20°C |
This data is for illustrative purposes and is based on the stability of other quinolone compounds in a specific matrix. It should be used as a general guide only.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound. The following is a general protocol for developing such a method.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
The pH of the aqueous buffer and the ratio of the organic to the aqueous phase should be optimized to achieve good separation between this compound and its potential degradation products.
3. Forced Degradation Studies: To generate degradation products and ensure the analytical method can separate them from the parent compound, forced degradation studies are performed.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60-80°C for a few hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60-80°C for a few hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
4. Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathways
The primary degradation pathways for this compound during storage are oxidation and photodegradation. While the exact structures of all degradation products are not fully elucidated in the literature for storage conditions, a plausible initial step in oxidation involves the formation of hydroxylated derivatives.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of assessing the stability of a this compound sample.
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-Hydroxyquinoline
This guide provides a comparative overview of the key validation parameters for two common analytical techniques used for the quantification of 2-Hydroxyquinoline: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for its intended purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of an appropriate analytical method.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive chromatographic technique that separates components in a mixture. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed, offering excellent resolution and specificity, making it ideal for quantifying the analyte in complex matrices.[4]
UV-Vis Spectrophotometry: A simpler, more rapid technique that measures the absorbance of light by the analyte in a solution.[5] This method is often used for straightforward assays where the sample matrix is not complex and does not contain interfering substances that absorb at a similar wavelength to this compound.[4]
General Workflow for Analytical Method Validation
The validation process ensures that an analytical procedure is suitable for its intended purpose.[2] The workflow begins with a developed method and proceeds through a series of tests to evaluate its performance characteristics.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of quinoline and this compound in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2-Hydroxyquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 2-hydroxyquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines their spectroscopic properties, and biological efficacy, supported by experimental data and detailed methodologies.
Spectroscopic Characterization
This compound and its derivatives exist in a tautomeric equilibrium with their 2-quinolone form. The position of this equilibrium can be influenced by substitution and the solvent environment. Spectroscopic techniques are crucial for elucidating the structural features of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound derivatives. The chemical shifts are influenced by the substituents on the quinoline ring.
Table 1: Comparative ¹H NMR Spectral Data (δ, ppm) of Selected this compound Derivatives in DMSO-d₆
| Compound | H-3 | H-4 | Aromatic Protons | Other Protons |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | 5.81 (s) | - | 7.23-8.03 (m) | 3.47 (s, N-CH₃) |
| 1-Amino-7,8-dihydroxy-4-methyl-2(1H)-quinolone | 6.12 (s) | - | 6.82 (d), 7.10 (d) | 2.35 (s, C-CH₃) |
| 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl-2(1H)-quinolone | - | - | 7.20-7.90 (m) | 3.60 (s, N-CH₃), 6.85 (s, thiazole H-5) |
Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm) of Selected this compound Derivatives in DMSO-d₆
| Compound | C=O (C-2) | C-3 | C-4 | Aromatic Carbons | Other Carbons |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | 161.0 | 108.5 | 174.0 | 114.8-142.2 | 31.6 (N-CH₃) |
| 1-Amino-7,8-dihydroxy-4-methyl-2(1H)-quinolone | 160.7 | 143.8 | 150.0 | 110.6-134.8 | 18.7 (C-CH₃) |
| 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl-2(1H)-quinolone | 162.5 | 115.2 | 158.9 | 118.5-139.8 | 29.5 (N-CH₃), 105.6 (thiazole C-5), 148.7 (thiazole C-4), 168.9 (thiazole C-2) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound derivatives. The characteristic vibrational frequencies of the carbonyl (C=O) group of the 2-quinolone tautomer, as well as the O-H and N-H stretching vibrations, are particularly informative.
Table 3: Comparative IR Spectral Data (ν, cm⁻¹) of Selected this compound Derivatives
| Compound | ν(C=O) | ν(O-H) / ν(N-H) | ν(C=C) / ν(C=N) |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | 1640-1660 | 3200-3400 (br) | 1500-1600 |
| 1-Amino-7,8-dihydroxy-4-methyl-2(1H)-quinolone | 1655 | 3100-3450 (br) | 1550-1620 |
| 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl-2(1H)-quinolone | 1635 | 3250-3400 | 1520-1610 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transition properties of these compounds. The absorption maxima (λ_max) are dependent on the electronic nature of the substituents and the solvent polarity.
Table 4: Comparative UV-Vis Spectral Data of Selected this compound Derivatives in Methanol
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| This compound | ~270 | ~328 |
| 6-Methoxy-2(1H)-quinolone | ~280 | ~340 |
| 3-Dicyanovinyl-2(1H)-quinolone | ~366 | ~402 |
Biological Activity
This compound derivatives have been extensively investigated for a wide range of biological activities, including anticancer and antibacterial effects.
Anticancer Activity
Many this compound derivatives exhibit cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as topoisomerase II.
Table 5: Comparative Anticancer Activity (IC₅₀, µM) of Selected this compound Derivatives
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 1.89 | - | - |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | - | >80% inhibition at 100 µM | - |
| 2-Phenylquinoline-6-substituted derivative 12 | - | >100 | 31.37 |
| 2-Phenylquinoline-6-substituted derivative 13 | - | >100 | 8.3 |
Antibacterial Activity
The antibacterial potential of this compound derivatives is another area of active research. Some derivatives show potent activity against both Gram-positive and Gram-negative bacteria, with mechanisms that can include the inhibition of dihydrofolate reductase (DHFR).
Table 6: Comparative Antibacterial Activity (MIC, µg/mL) of Selected this compound Derivatives
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa |
| Quinoline-2-one derivative 6c | 0.75 | - | - |
| Quinoline-2-one derivative 6l | >100 | - | - |
| Quinoline-2-one derivative 6o | 12.5 | - | - |
| Quinolinequinone derivative QQ1 | 1.22 | >625 | >625 |
| Quinolinequinone derivative QQ6 | 1.22 | >625 | >625 |
Experimental Protocols
General Synthesis of 4-Hydroxy-1-methyl-2(1H)-quinolone Derivatives
A common synthetic route involves the condensation of N-methylaniline with a malonic acid derivative.
-
N-Alkylation of Isatoic Anhydride: To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAC), add an alkylating agent like methyl iodide (2.0 eq) and a base such as N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and filter the precipitate to obtain the N-alkylated isatoic anhydride.[1]
-
Condensation: To a suspension of sodium hydride (NaH, 2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the appropriate diethyl malonate derivative (1.0 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Then, add a solution of the N-alkylated isatoic anhydride (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up and Purification: After cooling, quench the reaction by the slow addition of water. Acidify the aqueous layer with 2N HCl to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer in a suitable solvent (e.g., methanol or ethanol) using a quartz cuvette.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[4][5]
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[6]
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[5][6]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).[5][6]
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4][6]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Topoisomerase II Inhibition Pathway
Caption: Mechanism of anticancer action via Topoisomerase II inhibition.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Mechanism of antibacterial action via DHFR inhibition.
References
- 1. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. m.youtube.com [m.youtube.com]
Structure-Activity Relationship of 2-Hydroxyquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxyquinoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Analogs of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and Pim-1 kinase.
Structure-Activity Relationship for Anticancer Activity
The anticancer potency of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring.
Table 1: Anticancer Activity of this compound Analogs and Related Quinoline Derivatives
| Compound/Analog | Target Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1, Hep3B | 6.25 - 25 | The introduction of a carbaldehyde group at the 2-position of 8-hydroxyquinoline enhances cytotoxicity. |
| Quinoline-2-carboxamide derivative | K562 | ~0.05 | 8-substituted quinoline-2-carboxamides show potent HDAC inhibitory activity.[1] |
| Quinoline-chalcone derivative | MGC-803 | 0.64 | Hybrid molecules incorporating a chalcone moiety exhibit significant antiproliferative activity.[2] |
| Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | MDA-MB-231 | 5.49 | Metal complexes of 8-hydroxyquinoline derivatives can exhibit enhanced anticancer activity.[3] |
| 2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | - | 0.043 (COX-2 inhibition) | Substitution with a methylsulfonyl group can confer potent and selective COX-2 inhibition, relevant in some cancers.[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6][7][8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound analogs.
Signaling Pathways in Anticancer Activity
1. HDAC Inhibition Pathway
Certain quinoline derivatives act as histone deacetylase (HDAC) inhibitors.[1][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: HDAC inhibition by this compound analogs leading to anticancer effects.
2. Pim-1 Kinase Inhibition Pathway
Pim-1 kinase, a serine/threonine kinase, is overexpressed in various cancers and promotes cell survival and proliferation.[5][7][8][9][10] Quinoline derivatives have been identified as inhibitors of Pim-1 kinase.[11] By inhibiting Pim-1, these compounds can block downstream signaling pathways that are crucial for tumor growth.
Caption: Inhibition of the Pim-1 kinase signaling pathway by this compound analogs.
Antimicrobial Activity
Quinolone antibiotics, a class that includes this compound analogs, are known for their broad-spectrum antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of quinolone derivatives is highly dependent on their chemical structure.
Table 2: Antimicrobial Activity of Quinolone Derivatives
| Compound/Analog | Target Organism(s) | MIC (µg/mL) | Key Structural Features & SAR Insights |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | The hydroxyimidazolium moiety enhances anti-staphylococcal activity.[3] |
| Quinoline-based hydroxyimidazolium hybrid 7c/7d | C. neoformans | 15.6 | Specific substitutions on the hybrid structure confer potent antifungal activity.[3] |
| Quinolinequinone QQ1, QQ5, QQ6 | S. aureus | 1.22 | The quinolinequinone scaffold is effective against Gram-positive bacteria.[12] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | MRSA | 2 | Bromine substitution at the 9-position enhances activity against resistant strains.[13] |
| 8-Hydroxyquinoline | Gram-positive bacteria, fungi | 3.44-13.78 µM | The parent 8-hydroxyquinoline shows broad antimicrobial activity.[14] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16][17][18][19]
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound analog in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones exert their bactericidal effect by forming a stable complex with DNA and the bacterial enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[9][16][17][18][20][21][22] This complex traps the enzyme in its DNA-cleaved state, leading to double-strand DNA breaks and ultimately cell death.
Caption: Mechanism of antimicrobial action of this compound analogs via inhibition of DNA gyrase/topoisomerase IV.
Anti-inflammatory Activity
Derivatives of the quinoline scaffold have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.
Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory activity of quinoline analogs is influenced by substituents that can enhance their binding to the active site of the COX-2 enzyme.
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
| Compound/Analog | Assay | IC50 (µM) | Key Structural Features & SAR Insights |
| Quinoline derivative 12c | COX-2 Inhibition | 0.1 | Pyrazole scaffold with specific linkages enhances COX-2 inhibitory activity.[22] |
| Quinoline derivative 14a/14b | COX-2 Inhibition | 0.11 | Modifications on the pyrazole-quinoline core can yield potent COX-2 inhibitors.[22] |
| 1,3-Dihydro-2H-indolin-2-one derivative 9h | COX-2 Inhibition | 2.35 | Indolinone-based derivatives show good COX-2 inhibitory activity.[23] |
| Pyridazinone derivative 6b | COX-2 Inhibition | 0.18 | Pyridazinone derivatives can be potent and selective COX-2 inhibitors.[24] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[15][25][26][27][28]
Protocol:
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the this compound analog.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay for in vivo anti-inflammatory activity.
Signaling Pathway: COX-2 Inhibition in Inflammation
Inflammatory stimuli, such as cytokines and pathogens, trigger signaling cascades that lead to the expression of COX-2.[6][19][20][29][30] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever. This compound analogs can inhibit COX-2, thereby blocking the production of prostaglandins and reducing inflammation.
Caption: Inhibition of the COX-2 signaling pathway by this compound analogs to produce anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 6. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 7. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. m.youtube.com [m.youtube.com]
- 17. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. researchgate.net [researchgate.net]
- 27. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a UV-Vis Spectroscopic Method for 2-Hydroxyquinoline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated UV-Vis spectroscopic method for the quantification of 2-Hydroxyquinoline with a high-performance liquid chromatography (HPLC) method. The information presented is based on established analytical method validation guidelines, such as those from the International Council for Harmonisation (ICH), and supported by representative experimental data. This document is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for the determination of this compound in various sample matrices.
Methodology and Performance Comparison
The suitability of an analytical method for its intended purpose is demonstrated through a process of method validation. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Below is a comparative summary of the performance of a UV-Vis spectroscopic method and an alternative HPLC method for the analysis of this compound.
Table 1: Comparison of Validation Parameters for UV-Vis and HPLC Methods
| Validation Parameter | UV-Vis Spectroscopic Method | HPLC Method | Acceptance Criteria (Typical) |
| Linearity (Concentration Range) | 2 - 20 µg/mL | 1 - 50 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 | - |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 102.0% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 1.7%[1] | ≤ 1.5% | ≤ 2% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.2 µg/mL | - |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.6 µg/mL | - |
Note: The data presented for the UV-Vis and HPLC methods are representative values based on typical analytical method performance for similar compounds and are intended for comparative purposes.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. The following sections outline the methodologies for the validation of the UV-Vis spectroscopic and HPLC methods for this compound.
UV-Vis Spectroscopic Method Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is used.
-
Solvent Selection: Methanol is a suitable solvent for dissolving this compound.
-
Determination of Maximum Wavelength (λmax): A standard solution of this compound (e.g., 10 µg/mL in methanol) is scanned across the UV range (200-400 nm) to determine the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: A stock solution of this compound (e.g., 100 µg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Linearity: The absorbance of each calibration standard is measured at the λmax. A calibration curve of absorbance versus concentration is plotted, and the correlation coefficient (R²) is determined.
-
Accuracy: The accuracy is assessed by the recovery method. Known amounts of this compound are spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The absorbance of at least six replicate samples of a single concentration (e.g., 10 µg/mL) is measured on the same day, and the relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with a suitable buffer (e.g., 0.1% formic acid) is commonly used. The mobile phase should be filtered and degassed.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 25 °C)
-
Detection wavelength: Determined by scanning a standard solution of this compound with the DAD detector.
-
-
Preparation of Standard and Sample Solutions: Similar to the UV-Vis method, a stock solution and a series of calibration standards are prepared in the mobile phase.
-
Validation Parameters: The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are assessed using a similar approach as described for the UV-Vis method, with peak area from the chromatogram being the measured response instead of absorbance.
Method Validation Workflow and Logic
The following diagrams illustrate the typical workflow for validating an analytical method and a decision-making process for selecting a suitable method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
Conclusion
Both the UV-Vis spectroscopic and HPLC methods can be effectively validated for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
The UV-Vis spectroscopic method is generally simpler, faster, and more cost-effective, making it suitable for routine quality control analysis of relatively pure samples.
-
The HPLC method offers higher selectivity and sensitivity, making it the preferred choice for analyzing complex sample matrices where potential interferences may be present, or when lower detection and quantification limits are required.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the specific analytical challenges posed by the sample.
References
Navigating the Selectivity of 2-Hydroxyquinoline-Based Fluorescent Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly selective analytical tools is paramount. Among the array of fluorescent sensors, those based on the 2-hydroxyquinoline scaffold, particularly 8-hydroxyquinoline (8-HQ) and its derivatives, have garnered significant attention for their utility in detecting a range of analytes, most notably metal ions. This guide provides an objective comparison of the cross-reactivity of these sensors, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate sensor for your research needs.
Performance Comparison: Cross-Reactivity of this compound-Based Sensors
The hallmark of a reliable sensor is its ability to selectively bind to a target analyte in a complex mixture without interference from other species. The following tables summarize the cross-reactivity profiles of several this compound-based fluorescent sensors as reported in the literature. The data is presented as the relative fluorescence response of the sensor to various potential interfering ions compared to its response to the primary target analyte.
| Sensor ID | Target Analyte | Interfering Ion | Relative Fluorescence Intensity (%) vs. Target Analyte | Reference |
| HQ-1 | Cd²⁺ | Zn²⁺ | ~20% | [1] |
| Co²⁺ | <10% | [1] | ||
| Ni²⁺ | <10% | [1] | ||
| Mg²⁺ | <5% | [1] | ||
| Ca²⁺ | <5% | [1] | ||
| HQ-2 | Zn²⁺ | Cd²⁺ | ~50% | [2] |
| Al³⁺ | <10% | [2] | ||
| Co²⁺ | <5% | [2] | ||
| Ni²⁺ | <5% | [2] | ||
| Mn²⁺ | <5% | [2] | ||
| HQ-3 | Mg²⁺ | Ca²⁺ | Not significant | [3][4][5] |
| Zn²⁺ | Not significant | [3][4][5] | ||
| CQHC | F⁻ | Cl⁻ | No significant interference | [6] |
| Br⁻ | No significant interference | [6] | ||
| I⁻ | No significant interference | [6] | ||
| AcO⁻ | No significant interference | [6] | ||
| H₂PO₄⁻ | No significant interference | [6] |
Table 1: Cross-Reactivity of this compound-Based Sensors for Metal Ions and Anions. This table illustrates the varied selectivity of different 8-hydroxyquinoline derivatives. While some sensors exhibit high selectivity for their target analyte with minimal interference from others (e.g., HQ-3 for Mg²⁺), others show a more pronounced cross-reactivity with structurally similar ions (e.g., HQ-2 for Zn²⁺ in the presence of Cd²⁺).
Alternative Sensing Technologies: A Brief Comparison
While this compound-based fluorescent sensors offer many advantages, it is important to consider alternative methods for analyte detection.
| Technology | Principle | Advantages | Disadvantages |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | High sensitivity and specificity for elemental analysis. | Destructive to the sample; not suitable for in-vivo imaging. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionizes the sample with inductively coupled plasma and then uses a mass spectrometer to separate and quantify those ions. | Extremely high sensitivity; capable of multi-element analysis. | High equipment cost; complex instrumentation. |
| Other Fluorescent Probes (e.g., based on fluorescein, rhodamine) | Utilize different fluorophore backbones for analyte recognition. | A wide variety of probes are available for diverse analytes. | Can suffer from photobleaching and pH sensitivity. |
| Potentiometric Ion-Selective Electrodes (ISEs) | Measure the electrical potential of a specific ion in a solution. | Low cost; portable. | Generally have lower selectivity and sensitivity compared to fluorescent probes. |
Table 2: Comparison with Alternative Analyte Detection Methods.
Signaling Pathways of this compound-Based Sensors
The fluorescence response of this compound-based sensors upon analyte binding is typically governed by one of two primary mechanisms: Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).
Caption: Photoinduced Electron Transfer (PET) Signaling Pathway. In the absence of the analyte, the excited fluorophore's energy is quenched through electron transfer to the receptor, resulting in low fluorescence. Analyte binding to the receptor blocks this process, leading to a "turn-on" fluorescence signal.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) Signaling Pathway. In the free sensor, an excited-state proton transfer leads to a non-fluorescent or weakly fluorescent tautomer. Analyte binding prevents this proton transfer, causing the sensor to fluoresce strongly from its initial excited state.[2][7]
Experimental Protocols
A generalized workflow for assessing the cross-reactivity of a this compound-based fluorescent sensor is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxyquinoline, and its tautomer 2-quinolone, represents a core structural motif in a multitude of biologically active compounds and serves as a critical intermediate in pharmaceutical and agrochemical research.[1][2] The development of efficient and scalable synthetic routes to this scaffold is paramount. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.
Performance Benchmark: Key Synthesis Methods
The selection of a synthetic method for this compound is often a trade-off between yield, reaction conditions, substrate scope, and environmental impact. The following table summarizes quantitative data for several classical and modern approaches.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature | Time | Yield (%) | Reference |
| From 2-Aminobenzophenones | 2-Aminobenzophenone, N,N-Dimethylacetamide | Potassium Hydroxide | Room Temp. | N/A | 40-60% | [3] |
| Knorr Synthesis | β-ketoanilide | Conc. Sulfuric Acid | >100 °C | N/A | Varies | [4][5][6] |
| Conrad-Limpach (Knorr Var.) | Aniline, β-ketoester | Heat (Thermodynamic) | ~140-250 °C | 10-15 min (cyclization) | High (up to 90%) | [7][8] |
| From 2-Hydroxy-4-chloromethylquinoline | 2-Hydroxy-4-chloromethylquinoline | Alkaline Hydrogen Peroxide | 50 °C | 8 hours | ~80% | [9] |
| Microwave-Assisted (from 4-chloro-3-quinolinecarbonitrile) | 4-chloro-3-quinolinecarbonitrile, Ethyl chloroacetate | None | N/A | 25 min | 94% | [10] |
| Microwave-Assisted (Friedländer) | 2-amino-3-hydroxybenzaldehyde, Ketones | None (Catalyst-free) | N/A | N/A | 72% | [11] |
| Copper-Catalyzed Cyclization | 2-Isocyanoacetophenone | Copper Catalyst | Mild Conditions | N/A | Varies | [12] |
Reaction Pathways and Workflows
Visualizing the reaction mechanisms and experimental processes is crucial for understanding the underlying chemistry and practical execution.
Caption: Figure 1: Camps Cyclization Pathway.
The Camps cyclization transforms an o-acylaminoacetophenone into two potential hydroxyquinoline isomers using a hydroxide ion.[13][14] The relative ratio of the products depends significantly on the reaction conditions and the structure of the starting material.[13]
Caption: Figure 2: Regioselectivity in Conrad-Limpach-Knorr Synthesis.
The Conrad-Limpach-Knorr synthesis showcases a classic example of thermodynamic versus kinetic control.[15] At lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines. At higher temperatures (thermodynamic control), the more stable β-keto anilide intermediate is formed, which then cyclizes to yield the this compound product.[8]
Caption: Figure 3: Comparison of Conventional vs. Microwave Workflow.
Microwave-assisted synthesis has emerged as a green and efficient alternative to traditional methods.[16][17] It often leads to dramatic reductions in reaction times, from hours to minutes, and can improve yields and product purity by minimizing side reactions.[18][19]
Detailed Experimental Protocols
Method 1: Synthesis from 2-Aminobenzophenones
This method provides substituted 2-hydroxyquinolines from the interaction of 2-aminobenzophenones with N,N-dimethylacetamide (DMA) at room temperature.[3]
-
Reactants and Reagents:
-
2-Aminobenzophenone derivative
-
N,N-Dimethylacetamide (DMA)
-
Powdered, freshly melted potassium hydroxide (KOH)
-
Ethanol or Ethanol-water for crystallization
-
Hexane-ether for washing
-
-
Procedure:
-
A mixture of the 2-aminobenzophenone, DMA, and powdered KOH is prepared in a molar ratio of 1:4:8.[3]
-
The interaction is carried out at room temperature with an excess of DMA.
-
After the reaction is complete, approximately 150 cm³ of water is added to the mixture.
-
The resulting precipitate is filtered off.
-
The crude product is crystallized from ethanol or an ethanol-water (2:1) mixture.
-
The separated crystals are washed with a hexane-ether (1:1) solution and dried.[3]
-
-
Yield: This procedure typically results in yields of 40-60%.[3]
Method 2: Conrad-Limpach Cyclization to form 2-Alkyl-4-hydroxyquinolines
While this protocol from Organic Syntheses produces a 4-hydroxyquinoline, the high-temperature cyclization step is analogous to the Knorr variation for producing 2-hydroxyquinolines from a different intermediate. It demonstrates a robust procedure for thermal cyclization.[7]
-
Reactants and Reagents:
-
Ethyl β-anilinocrotonate (intermediate from aniline and ethyl acetoacetate)
-
Dowtherm (high-boiling solvent; mixture of diphenyl and diphenyl ether)
-
Petroleum ether (b.p. 60–70°)
-
Decolorizing carbon (Darco or Norit)
-
Boiling water
-
-
Procedure:
-
In a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and air condenser, place 150 ml of Dowtherm.
-
Heat the Dowtherm to reflux with stirring.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol formed during the reaction can be allowed to escape or be collected.
-
Allow the mixture to cool to room temperature, at which point a yellow solid will separate.
-
Add approximately 200 ml of petroleum ether, collect the solid on a Büchner funnel, and wash with 100 ml of petroleum ether.
-
After air drying, treat the crude product with 10 g of decolorizing carbon in 1 liter of boiling water.
-
Filter the hot solution and allow it to cool. The product, 2-methyl-4-hydroxyquinoline, will crystallize as white, hairlike needles.
-
Separate the final product by filtration.[7]
-
-
Yield: This specific procedure reports a high yield of 85–90%.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. US3691171A - Process for making this compound-4-carboxylic acids - Google Patents [patents.google.com]
- 10. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Camps_quinoline_synthesis [chemeurope.com]
- 15. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 16. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
